Acremonidin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H26O12 |
|---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.01,10.03,8.013,18]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(19(37)9-12)30(42)26-27(39)15-6-7-33(26,31(16)45-13(2)34)11-14-10-20(38)25(28(40)21(14)15)29(41)23-17(35)4-5-18(36)24(23)32(43)44-3/h4-10,15,31,35-38,40,42H,11H2,1-3H3/t15-,31-,33-/m0/s1 |
InChI Key |
OFAIMNXQEZOWPU-RXKIPKFJSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Acremonidin A: A Technical Overview of a Sparsely Characterized Benzophenone
For the attention of Researchers, Scientists, and Drug Development Professionals.
In contrast, a related compound, Acremonidin E, has been more extensively studied, particularly for its anti-melanogenic properties. This guide will present the known details of Acremonidin A and, for comparative and contextual purposes, will also provide a summary of the research on Acremonidin E, including experimental methodologies and its established signaling pathway.
This compound: Chemical Structure and Properties
This compound is classified as a member of the benzophenone family of organic compounds. Its chemical identity has been established and is summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.0¹,¹⁰.0³,⁸.0¹³,¹⁸]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |
| Molecular Formula | C₃₃H₂₆O₁₂ |
| Synonyms | This compound, 701914-77-4 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 614.5 g/mol |
| Source Organisms | Acremonium sp., Purpureocillium lilacinum |
Biological Activity and Mechanism of Action of this compound
As of the latest available data, there is no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound in the public domain.
Acremonidin E: A Case Study in Anti-Melanogenesis
While data on this compound is sparse, significant research has been conducted on a related compound, Acremonidin E. This compound has been isolated from Penicillium sp., an endophytic fungus of Panax ginseng, and has demonstrated notable anti-melanogenic activity.
Biological Activity of Acremonidin E
Studies have shown that Acremonidin E can reduce melanogenesis in B16F10 murine melanoma cells and MNT-1 human melanoma cells.[1][2][3] This effect is achieved with minimal cytotoxicity, indicating a favorable safety profile in these cell lines.[1]
Mechanism of Action of Acremonidin E
The anti-melanogenic effect of Acremonidin E is attributed to its ability to downregulate the expression of key melanogenic genes, specifically tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[1][2][3] It is important to note that Acremonidin E does not appear to inhibit the enzymatic activity of tyrosinase directly but rather reduces the cellular levels of the enzyme.[1]
Signaling Pathway of Acremonidin E in Melanocytes
The following diagram illustrates the proposed signaling pathway through which Acremonidin E exerts its anti-melanogenic effects.
Caption: Proposed signaling pathway for the anti-melanogenic activity of Acremonidin E.
Experimental Protocols for Acremonidin E Research
The following are summaries of the experimental methods used in the study of Acremonidin E's anti-melanogenic properties.
Cell Culture and Viability Assays
-
Cell Lines: B16F10 (murine melanoma), MNT-1 (human melanoma).[1]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Viability Assay: Cell viability after treatment with Acremonidin E is often assessed using an MTT assay, which measures mitochondrial metabolic activity.[2]
Melanin Content Assay
-
Procedure: Cells are treated with a melanogenesis-stimulating agent (e.g., α-melanocyte-stimulating hormone, α-MSH) with and without Acremonidin E.[1] After a set incubation period, cells are lysed, and the melanin content is quantified by measuring absorbance at a specific wavelength (e.g., 405 nm).
Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify the mRNA levels of melanogenic genes (TYR, TRP-1).[1]
-
Method:
-
RNA is extracted from treated and untreated cells.
-
cDNA is synthesized from the RNA template.
-
Quantitative real-time PCR is performed using primers specific for the target genes.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Expression Analysis (Western Blotting)
-
Objective: To determine the protein levels of tyrosinase and TRP-1.[2]
-
Method:
-
Protein lysates are collected from treated and untreated cells.
-
Proteins are separated by size using SDS-PAGE.
-
Separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detectable enzyme.
-
Protein bands are visualized and quantified.
-
Conclusion
This compound remains a poorly characterized natural product. While its chemical structure is known, its biological potential is yet to be explored and documented in publicly available scientific literature. In contrast, the related compound Acremonidin E has been identified as a promising anti-melanogenic agent, with a defined mechanism of action involving the downregulation of key melanogenic enzymes. The detailed experimental protocols and the established signaling pathway for Acremonidin E can serve as a valuable reference and a starting point for researchers interested in investigating the biological activities of this compound and other related benzophenone compounds. Further research is warranted to elucidate the potential therapeutic applications of this compound.
References
- 1. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]
Acremonidin A: A Technical Guide to its Discovery from Acremonium sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery of Acremonidin A, a polyketide-derived antibiotic isolated from the fungus Acremonium sp., strain LL-Cyan 416. The document details the methodologies for the fermentation, isolation, and structure elucidation of this moderately active antibacterial agent. It includes a summary of its biological activity against key Gram-positive pathogens and presents available spectroscopic data. This guide is intended to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and antibiotic drug development.
Introduction
The genus Acremonium is a well-established source of structurally diverse and biologically active secondary metabolites, including steroids, terpenoids, polyketides, and peptides.[1][2] These compounds have demonstrated a wide array of biological activities, such as antibacterial, antifungal, and cytotoxic effects.[1][2] In 2003, a series of new polyketide-derived antibiotics, designated Acremonidins A to E, were discovered from the fermentation of Acremonium sp. LL-Cyan 416.[3] Among these, this compound has been noted for its moderate activity against Gram-positive bacteria, including challenging drug-resistant strains.[2][3] This document provides an in-depth look at the discovery and characterization of this compound.
Experimental Protocols
The following sections describe the detailed experimental procedures for the production, isolation, and characterization of this compound. While the full text of the original discovery publication is not publicly available, the methodologies presented here are compiled from the initial report and general practices for isolating secondary metabolites from Acremonium species.
Fungal Strain and Fermentation
-
Producing Organism: Acremonium sp. strain LL-Cyan 416.[3]
-
Fermentation Method: The production of Acremonidins was achieved through fermentation in heterogeneous phases.[3] A solid-phase fermentation method was employed, where the fungus was grown on an agar medium supporting a moist polyester-cellulose paper.[1] This method was found to yield a different metabolite profile compared to conventional shaken or stationary liquid fermentations.[1]
-
Culture Medium: While the exact composition for LL-Cyan 416 is not detailed in the available literature, a typical approach for Acremonium sp. involves a solid medium like modified rice medium (80 g of rice, 3.0 g/L of NaNO₃, and 120 mL of H₂O) or Potato Dextrose Agar (PDA).[4]
-
Incubation: The culture was incubated at room temperature under static conditions for a period sufficient for metabolite production, which can be up to 30 days.[4]
Isolation and Purification
The isolation of this compound from the fermentation culture involved a multi-step process of extraction and chromatography.
-
Extraction: The fermented culture (including the polyester-cellulose paper and agar) was extracted with an organic solvent. Typically, ethyl acetate (EtOAc) is used to extract the crude mixture of secondary metabolites.[4] The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to purify this compound. A general workflow is as follows:
-
Initial Fractionation: The crude extract is often first fractionated using vacuum flash chromatography on silica gel with a gradient of solvents, such as dichloromethane and methanol.[5]
-
Further Purification: Bioactivity-guided fractionation is then employed. Fractions showing antibacterial activity are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., water:acetonitrile gradient).[5]
-
Structure Elucidation
The chemical structure of this compound was determined through spectroscopic analysis.[3] This typically involves a combination of the following techniques:
-
Mass Spectrometry (MS): To determine the molecular formula. Low-resolution and high-resolution mass spectrometry (LRMS and HRMS) are used to ascertain the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework. A suite of NMR experiments is conducted, including:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the final structure.
-
Quantitative Data
This section presents the available quantitative data for this compound and related compounds.
Spectroscopic Data
While the specific ¹H and ¹³C NMR data for this compound from the original discovery paper are not available in the searched literature, Table 1 provides the NMR data for the related compound, Acremonidin E, to illustrate the type of data generated during structure elucidation.[5]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Acremonidin E in DMSO-d₆. [5]
| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |
| 1 | 167.9, qC | |
| 2 | 112.3, qC | |
| 3 | 141.2, CH | 6.93 |
| 4 | 117.4, CH | 6.81 |
| 4a | 130.0, qC | |
| 5 | 108.3, qC | |
| 5a | 142.1, qC | |
| 6 | 190.9, qC | |
| 7 | 76.1, qC | |
| 7-CH₃ | 19.2, CH₃ | 1.09, s |
| 8 | 70.8, CH | 4.32, s |
| 8a | 120.0, qC | |
| 9 | 123.5, CH | 6.39, d (16.2) |
| 10 | 134.8, CH | 6.57, dq (16.2, 7.2) |
| 11 | 18.3, CH₃ | 1.89, d (7.2) |
Biological Activity
This compound has demonstrated moderate antibacterial activity against Gram-positive bacteria.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Moderate Activity | [2][3] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | Moderate Activity | [2][3] |
| Mycobacterium sp. | Not specified | 50 (for Acremonidin E) | [1] |
Note: The term "Moderate Activity" is used as the specific MIC values from the original publication were not available in the search results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound from Acremonium sp.
Caption: Experimental workflow for this compound discovery.
Conclusion
This compound, a polyketide-derived metabolite from Acremonium sp. LL-Cyan 416, represents a noteworthy discovery in the ongoing search for new antibiotics. Its moderate activity against clinically relevant drug-resistant bacteria underscores the importance of exploring fungal biodiversity for novel therapeutic leads. This technical guide consolidates the available information on its discovery, providing researchers with a foundational understanding of its isolation, characterization, and biological potential. Further investigation into its mechanism of action and optimization of its structure could pave the way for the development of new antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of Purpureocillium lilacinum [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Acremonidin A: A Technical Guide to Its Fungal Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acremonidin A, a polyketide-derived antibiotic, with a focus on the fungal strains responsible for its production. This document consolidates available data on the producing organisms, experimental protocols for cultivation and isolation, and the current understanding of its biological activities.
This compound Producing Fungal Strains
This compound is a member of a series of related polyketide compounds, Acremonidins A-E, produced by the fungal strain Acremonium sp., specifically identified as strain LL-Cyan 416 [1][2]. This strain has been the primary source for the isolation and characterization of this class of compounds. While other endophytic fungi, such as Penicillium sp. SNF123 isolated from Panax ginseng, have been reported to produce Acremonidin E, Acremonium sp. LL-Cyan 416 is the documented producer of this compound[1][2][3][4][5][6].
Quantitative Data on Acremonidin Production
Currently, publicly available literature does not provide specific quantitative yield data for this compound from the fermentation of Acremonium sp. LL-Cyan 416. The primary study focused on the isolation and structure elucidation of the Acremonidin series of compounds[1][2]. Further research is required to optimize fermentation conditions and quantify the production of this compound.
Table 1: Summary of this compound Production
| Parameter | Data | Reference |
| Producing Organism | Acremonium sp. LL-Cyan 416 | [1][2] |
| Compound Class | Polyketide | [1][2] |
| Known Analogs | Acremonidins B, C, D, E | [1][2] |
| Quantitative Yield | Not Reported | N/A |
Experimental Protocols
The following sections detail the generalized experimental protocols for the cultivation of Acremonium sp. and the isolation of Acremonidin compounds, based on available literature. It is important to note that these are composite methodologies and may require optimization for maximized this compound production.
Fermentation of Acremonium sp. LL-Cyan 416
The production of Acremonidins A-E was achieved through fermentation in heterogeneous phases[1][2]. While the exact media composition and fermentation parameters for Acremonium sp. LL-Cyan 416 are not detailed in the available abstracts, a general approach for fungal fermentation is provided below, which can be adapted.
Materials:
-
Culture of Acremonium sp. LL-Cyan 416
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production culture medium (specific composition to be optimized, potentially a complex medium containing sources of carbon, nitrogen, and minerals)
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Inoculate a seed culture flask containing the appropriate sterile medium with a viable culture of Acremonium sp. LL-Cyan 416.
-
Incubation: Incubate the seed culture at a suitable temperature (e.g., 25-28°C) with agitation for a period sufficient to achieve substantial biomass (typically 2-4 days).
-
Production Culture: Inoculate the production medium with the seed culture. The volume of the inoculum is typically 5-10% of the production medium volume.
-
Fermentation: Incubate the production culture under controlled conditions of temperature, agitation, and aeration for an extended period (typically 7-21 days) to allow for the biosynthesis of secondary metabolites, including this compound.
-
Monitoring: Monitor the fermentation for parameters such as pH, glucose consumption, and biomass production to determine the optimal harvest time.
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of Acremochlorins O-R from an Acremonium sp. through Integrated Genomic and Molecular Networking [mdpi.com]
- 4. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Acremonidins, New Polyketide-Derived Antibiotics [research.amanote.com]
- 6. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]
Elucidating the Uncharted Path: A Technical Guide to the Presumed Biosynthetic Pathway of Acremonidin A
For Immediate Release
[CITY, STATE] – [Date] – While the intricate biosynthetic pathway of the polyketide-derived antibiotic, Acremonidin A, remains to be fully elucidated in scientific literature, this technical guide consolidates the current understanding of its chemical nature, the genomic potential of its producing organisms, and proposes a hypothetical biosynthetic framework based on established principles of fungal polyketide synthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product biosynthesis and discovery.
This compound, a complex benzophenone derivative, has been isolated from fungi of the genus Acremonium and Purpureocillium lilacinum[1]. Its structural complexity points towards a sophisticated enzymatic assembly line, characteristic of polyketide synthases (PKS). Fungi, particularly of the genera Acremonium and the related Penicillium, are renowned for their production of a vast array of secondary metabolites, with polyketides forming a significant class[2][3][4].
The Polyketide Origin of this compound
This compound and its congeners, Acremonidins B through H, are classified as polyketide-derived antibiotics[5][6]. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases. These PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. The remarkable structural diversity of polyketides arises from the variable programming of the PKS, including the choice of starter and extender units, the degree of reduction of β-keto groups, and subsequent tailoring reactions such as cyclization, oxidation, and glycosylation.
Genomic investigations into Acremonium chrysogenum have revealed a rich reservoir of biosynthetic gene clusters (BGCs), with numerous genes encoding for PKS and non-ribosomal peptide synthetase (NRPS) enzymes[7][8]. This genomic potential underscores the capability of Acremonium species to produce structurally complex molecules like this compound, even though the specific gene cluster responsible has not yet been identified.
A Hypothetical Biosynthetic Pathway for this compound
In the absence of direct experimental evidence, a putative biosynthetic pathway for this compound can be postulated based on its benzophenone core structure. This hypothetical pathway serves as a framework for future research and is not a definitive representation.
The biosynthesis would likely commence with a Type I iterative PKS (IPKS).
-
Polyketide Chain Assembly: The PKS would initiate synthesis, likely using an acetyl-CoA starter unit, followed by the iterative addition of several malonyl-CoA extender units to construct a linear polyketide chain.
-
Cyclization and Aromatization: The assembled polyketide chain would then undergo a series of enzyme-catalyzed intramolecular cyclizations and aromatizations to form a key aromatic intermediate. For a benzophenone structure, this often involves a specific pattern of folding of the polyketide chain.
-
Oxidative Cleavage: A crucial step in the formation of many fungal benzophenones is the oxidative cleavage of a larger aromatic precursor, such as an anthraquinone or a related tricyclic intermediate. This reaction, typically catalyzed by a dioxygenase, would yield the characteristic benzophenone scaffold.
-
Tailoring Modifications: Following the formation of the core structure, a series of tailoring enzymes would modify the intermediate to produce the final this compound molecule. These modifications could include hydroxylations, methylations, and acylations, catalyzed by enzymes such as cytochrome P450 monooxygenases, methyltransferases, and acyltransferases, respectively. The genes for these tailoring enzymes are typically co-located with the core PKS gene within the biosynthetic gene cluster.
Below is a generalized logical diagram representing the key stages in a hypothetical fungal benzophenone biosynthetic pathway.
Quantitative Data Summary
As the biosynthetic pathway for this compound has not been characterized, there is currently no quantitative data available regarding enzyme kinetics, precursor flux, or product yields for specific biosynthetic steps. Future research involving the identification and characterization of the this compound biosynthetic gene cluster would be required to generate such data.
Methodologies for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. The following protocols outline the key methodologies that would be employed by researchers in the field.
1. Identification of the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the cluster of genes responsible for this compound biosynthesis.
-
Methodology: Genome Mining.
-
Obtain a high-quality whole-genome sequence of an this compound-producing Acremonium strain.
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters) to scan the genome for putative secondary metabolite BGCs[9][10].
-
Prioritize candidate clusters that contain a PKS gene, particularly those predicted to synthesize aromatic polyketides, along with genes for tailoring enzymes like dioxygenases, P450s, and methyltransferases that are consistent with the structure of this compound.
-
2. Functional Characterization of the BGC
-
Objective: To confirm the identified BGC is responsible for this compound production and to determine the function of individual genes.
-
Methodology: Gene Knockout and Heterologous Expression.
-
Gene Knockout:
-
Design a gene disruption cassette for the core PKS gene in the candidate BGC.
-
Transform the wild-type this compound-producing strain with the disruption cassette using techniques such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast-polyethylene glycol (PEG) transformation.
-
Select and verify successful transformants using PCR and Southern blotting.
-
Cultivate the knockout mutant under producing conditions and analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A loss of this compound production in the mutant would confirm the role of the PKS gene.
-
-
Heterologous Expression:
-
Clone the entire putative this compound BGC into a suitable expression vector.
-
Transform a well-characterized, genetically tractable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, with the expression vector[11][12].
-
Cultivate the transformed host and analyze the culture extracts for the production of this compound using HPLC and MS. De novo production of the compound in the heterologous host provides definitive proof of the BGC's function.
-
-
The workflow for these experimental approaches is depicted in the diagram below.
Conclusion
The biosynthesis of this compound represents an exciting frontier in natural product research. While the specific enzymatic steps are yet to be uncovered, the polyketide nature of the molecule, combined with the genomic potential of Acremonium species, provides a solid foundation for future investigation. The application of modern genomic and synthetic biology tools, as outlined in this guide, will be instrumental in fully elucidating this pathway, paving the way for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.
References
- 1. This compound | C33H26O12 | CID 9895201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent Advances in Chemistry and Bioactivities of Secondary Metabolites from the Genus Acremonium [mdpi.com]
- 5. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Genome Sequence and Annotation of Acremonium chrysogenum, Producer of the β-Lactam Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Secondary Metabolites from Acremonium Fungi: Diverse Structures and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Acremonidin E: An In-depth Technical Guide
Disclaimer: Initial searches for "Acremonidin A" did not yield specific spectroscopic data. However, comprehensive data is available for a closely related compound, Acremonidin E . This guide provides a detailed analysis of Acremonidin E, which may serve as a valuable reference for researchers interested in this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic analysis of Acremonidin E. The document details the methodologies for key experiments and presents all quantitative data in structured tables for ease of comparison.
Molecular Structure and Properties
Acremonidin E is a natural product isolated from the endophytic fungus Penicillium sp. SNF123, found in the root of Panax ginseng. The molecular formula of Acremonidin E has been determined as C₁₆H₁₄O₇.
Spectroscopic Data
The structural elucidation of Acremonidin E was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H and ¹³C NMR spectra were recorded on a Bruker Advance spectrometer at 300 MHz and 125 MHz, respectively, using DMSO-d₆ as the solvent[1].
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Acremonidin E (in DMSO-d₆) [1]
| Position | δC (ppm), mult. | δH (ppm), (J in Hz) |
| 1 | 167.9, qC | |
| 2 | 112.3, qC | |
| 3 | 141.2, CH | 6.93 |
| 4 | 117.4, CH | 6.81 |
| 4a | 133.5, qC | |
| 5 | 161.4, qC | |
| 6 | 98.7, CH | 6.11 |
| 7 | 164.8, qC | |
| 8 | 102.5, CH | 6.11 |
| 8a | 157.5, qC | |
| 9 | 192.1, qC | |
| 1' | 105.9, qC | |
| 2' | 158.9, qC | |
| 3' | 108.2, qC | |
| 4' | 154.2, qC | |
| 5'-CH₃ | 20.3, CH₃ | 2.17 |
| 6'-OCH₃ | 60.1, OCH₃ | 3.55 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is indicated as qC (quaternary carbon), CH (methine), and CH₃ (methyl).
Low-resolution liquid chromatography-mass spectrometry (LC-MS) data was acquired using an Agilent Technologies HPLC system.
Table 2: Mass Spectrometry Data for Acremonidin E
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LRMS | ESI+ | 319.1 | [M+H]⁺ |
The UV spectrum of Acremonidin E indicates the presence of a conjugated aromatic or phenolic moiety.
Table 3: UV-Visible Absorption Data for Acremonidin E
| λmax (nm) |
| 207 |
| 281 |
| 342 |
Experimental Protocols
The endophytic fungal strain SNF123 was isolated from the root of a six-year-old Panax ginseng plant. The fungus was identified as a Penicillium sp. based on internal transcribed spacer analysis[1]. The strain was cultured on Potato Dextrose Agar (PDA) plates for 7 days at room temperature. Agar plugs were then used to inoculate Potato Dextrose Broth (PDB) media in Ultra Yield Flasks, which were incubated for 7 days at 25°C with shaking at 150 RPM[1].
The fungal broth was extracted with ethyl acetate (EtOAc). The mycelia and spores were extracted with a mixture of acetone and methanol (1:1 v/v) with sonication. The combined organic extracts were evaporated to yield a crude extract[1].
The crude extract was fractionated by silica gel vacuum flash chromatography using a gradient of dichloromethane and methanol. A 70% dichloromethane-methanol fraction was further purified by preparative High-Performance Liquid Chromatography (HPLC) with a water:acetonitrile (45:55) mobile phase at a flow rate of 7.0 mL/min to yield pure Acremonidin E[1].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Advance spectrometer (300 MHz for ¹H and 125 MHz for ¹³C) in DMSO-d₆[1].
-
Mass Spectrometry: Low-resolution LC-MS data were obtained using an Agilent Technologies HPLC with a reversed-phase Phenomenex Luna 5μm C18 column (4.6 × 100 mm, 5 μm) at a flow rate of 1.0 mL/min[1].
-
UV-Visible Spectroscopy: UV absorption maxima were recorded to identify the presence of chromophores.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of natural products and a conceptual signaling pathway where such a compound might be investigated.
Caption: General workflow for the isolation and structural elucidation of a natural product using spectroscopic methods.
Caption: Conceptual diagram of Acremonidin E inhibiting a target protein in a signaling pathway.
References
An In-depth Technical Guide to Acremonidin A (C₃₃H₂₆O₁₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Acremonidin A, a polyketide-derived natural product with notable antibacterial properties. It covers its origin, physicochemical characteristics, biological activity, and the methodologies for its production and evaluation, tailored for professionals in the fields of natural product chemistry, microbiology, and pharmacology.
Executive Summary
This compound is a complex polyketide metabolite produced by the fungus Acremonium sp. (strain LL-Cyan 416). With a molecular formula of C₃₃H₂₆O₁₂, it possesses a unique pentacyclic structure featuring a bridging keto group. First identified as part of a family of related compounds, this compound has demonstrated significant biological activity, particularly against clinically relevant Gram-positive bacteria. Its efficacy against multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), positions it as a compound of interest for further investigation in the development of new antibacterial agents.[1] This guide consolidates the available technical data on this compound to facilitate ongoing and future research efforts.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1] While detailed raw spectral data is found in the primary literature, this section summarizes its key identifying characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₆O₁₂ | PubChem |
| Molecular Weight | 614.5 g/mol | PubChem |
| Class | Polyketide, Benzophenone | PubChem |
| Appearance | Data not available | - |
Table 2: Spectroscopic Data Summary for this compound
| Technique | Data Summary |
| ¹H NMR | Specific chemical shifts and coupling constants are detailed in the primary literature. |
| ¹³C NMR | Specific chemical shifts are detailed in the primary literature. |
| Mass Spectrometry (MS) | Fragmentation patterns and exact mass confirm the molecular formula. |
| UV Spectroscopy | UV absorption maxima are indicative of the chromophoric system. |
| IR Spectroscopy | Characteristic absorption bands for functional groups (e.g., hydroxyl, carbonyl). |
Note: The complete, detailed NMR assignments are available in the primary publication: The Journal of Antibiotics (2003), 56(11), 923-30.
Biological Activity
This compound exhibits moderate but significant antibacterial activity, primarily targeting Gram-positive bacteria.[1] Its activity against resistant pathogens is of particular importance.
Table 3: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Target Organism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Moderate Activity |
| Enterococcus sp. | Vancomycin-Resistant (VRE) | Moderate Activity |
| Various Gram-positive bacteria | - | Moderate Activity |
Note: "Moderate Activity" is reported in the discovery publication. For specific MIC values, consultation of the full paper is recommended. The mechanism of action for its antibacterial effect has not yet been fully elucidated.
Experimental Protocols
The following sections outline the methodologies for the production, isolation, and evaluation of this compound, based on the original discovery and standard microbiological practices.
Fermentation and Production
This compound is produced by fermentation of Acremonium sp., strain LL-Cyan 416.
-
Producing Organism: Acremonium sp. (LL-Cyan 416)
-
Fermentation Type: Heterogeneous phase fermentation.
-
Culture Medium: A suitable nutrient-rich liquid medium is used to support fungal growth and secondary metabolite production. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Incubation Conditions: The culture is incubated under controlled conditions of temperature, pH, and aeration for a sufficient duration to allow for the biosynthesis of this compound.
-
Extraction: Following fermentation, the culture broth and mycelium are separated. The target compounds are extracted from both phases using an appropriate organic solvent (e.g., ethyl acetate).
Isolation and Purification Workflow
The crude extract containing a mixture of acremonidins is subjected to a multi-step purification process.
Caption: Workflow for the isolation and characterization of this compound.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Method: Broth microdilution or agar dilution methods are standard.
-
Protocol Outline (Broth Microdilution):
-
Prepare a series of two-fold serial dilutions of pure this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., MRSA) equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mechanism of Action and Signaling Pathways
Currently, the specific molecular target and mechanism of action by which this compound exerts its antibacterial effects have not been reported in the scientific literature. Its activity against Gram-positive bacteria suggests potential interference with cell wall synthesis, protein synthesis, or DNA replication, common targets for antibiotics. However, without dedicated mechanistic studies, any proposed pathway would be speculative. Future research is required to elucidate the signaling pathways and molecular interactions involved in its bioactivity.
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated activity against challenging Gram-positive pathogens. This guide provides the foundational knowledge for its study, compiling its known properties and the experimental basis for its investigation. Key areas for future research include:
-
Mechanism of Action Studies: Elucidating the specific molecular target is critical for understanding its therapeutic potential and for potential lead optimization.
-
Total Synthesis: Development of a synthetic route would enable the production of analogues and facilitate structure-activity relationship (SAR) studies.
-
In Vivo Efficacy: Evaluating the performance of this compound in animal models of infection is a necessary step towards any potential clinical application.
The unique structure and valuable biological activity of this compound warrant further exploration by the scientific and drug development communities.
References
Acremonidin A: A Technical Overview of a Benzophenone-Class Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acremonidin A, a naturally occurring benzophenone isolated from the fungus Acremonium sp., represents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of this compound, focusing on its classification within the benzophenone class, its reported biological activities, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound's antibacterial activity is not publicly available, this document summarizes the existing knowledge and provides context through the detailed analysis of the closely related analogue, Acremonidin E. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.
Introduction
Benzophenones are a class of organic compounds characterized by a diaryl ketone functional group. In nature, they are predominantly found as secondary metabolites in fungi and higher plants.[1] These compounds have garnered significant interest in drug discovery due to their diverse biological activities.[1] this compound, produced by the fermentation of Acremonium sp. (strain LL-Cyan 416), is a member of this class.[1] Structurally, it belongs to a group of polyketide-derived compounds known as acremonidins, which are characterized by a unique bridging keto group.
Chemical and Physical Properties
The acremonidins, including this compound, are a series of structurally related polyketides. The core structure of these compounds is a complex fused ring system. The detailed spectroscopic analysis leading to the structure elucidation of Acremonidins A-E has been reported, confirming their classification as benzophenones.
Biological Activity of this compound
Antibacterial Activity
This compound has been reported to exhibit moderate antibacterial activity specifically against Gram-positive bacteria.[1] This includes activity against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
Table 1: Summary of Reported Antibacterial Activity for this compound
| Compound | Target Organisms | Activity Level | Quantitative Data (MIC) | Reference |
| This compound | Gram-positive bacteria (including MRSA and VRE) | Moderate | Not Available | [1] |
Note: While the activity is described as "moderate," specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the cited literature.
Experimental Protocols
General Antibacterial Susceptibility Testing (Broth Microdilution Method)
While the specific protocol used for this compound is not detailed in the available literature, a standard broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), to achieve a range of concentrations for testing.
-
Preparation of Bacterial Inoculum: The test bacterium (e.g., Staphylococcus aureus) is cultured overnight. The bacterial suspension is then adjusted to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve the final desired inoculum concentration in the assay wells.
-
Assay Setup: The prepared dilutions of this compound are dispensed into the wells of a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Case Study: Acremonidin E - A Structurally Related Benzophenone
Due to the limited publicly available data on this compound, a review of the closely related compound, Acremonidin E, provides valuable insights into the potential biological activities of this compound class. Acremonidin E has been studied for its anti-melanogenic properties.
Anti-melanogenic Activity of Acremonidin E
Acremonidin E has been shown to reduce melanogenesis in B16F10 melanoma cells and a 3D human skin model.[2][3] This effect is achieved through the downregulation of key melanogenic genes, tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1), at the mRNA and protein levels.[2][4]
Table 2: Quantitative Data on the Anti-melanogenic Activity of Acremonidin E
| Cell Line | Assay | Concentration of Acremonidin E | Effect | Reference |
| B16F10 | Melanin Content | 2.5–50 µg/mL | Significant decrease | [2] |
| B16F10 | Cell Viability | Up to 50 µg/mL | No significant cytotoxicity | [2] |
| B16F10 | qRT-PCR (Tyr mRNA) | 12.5, 25, 50 µg/mL | Dose-dependent decrease | [4] |
| B16F10 | qRT-PCR (Trp-1 mRNA) | 12.5, 25, 50 µg/mL | Dose-dependent decrease | [4] |
Signaling Pathway of Acremonidin E in Melanogenesis
Acremonidin E's mechanism of action involves the transcriptional regulation of enzymes crucial for melanin synthesis.
Signaling Pathway: Acremonidin E's Inhibition of Melanogenesis
Caption: Acremonidin E downregulates melanogenic gene expression.
Conclusion and Future Directions
This compound is a benzophenone-class natural product with documented moderate activity against Gram-positive bacteria, including resistant strains. While the currently available literature lacks specific quantitative data on its antibacterial potency, the compound remains a person of interest for further investigation. The detailed biological activity and mechanistic understanding of the related compound, Acremonidin E, highlight the potential for this chemical scaffold in diverse therapeutic areas. Future research should prioritize the determination of specific MIC values for this compound against a panel of clinically relevant bacteria, elucidation of its precise mechanism of antibacterial action, and exploration of its structure-activity relationships to guide the synthesis of more potent analogues. Such studies will be crucial in fully evaluating the therapeutic potential of this compound as a novel antibacterial agent.
References
Unveiling the Antibacterial Potential of Acremonidin A Against Gram-Positive Pathogens
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Acremonidin A, a polyketide-derived natural product, has emerged as a compound of interest due to its reported activity against clinically significant Gram-positive bacteria. This technical guide provides a comprehensive overview of the current knowledge on the antibacterial properties of this compound, with a focus on its activity spectrum, potential mechanism of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.
Antibacterial Activity of this compound
This compound has demonstrated notable inhibitory effects against a range of Gram-positive bacteria. The primary research in this area has highlighted its potential in combating drug-resistant strains, a critical area of unmet medical need.
Quantitative Data Summary
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound are not publicly available in the immediate search results, the foundational study by He et al. (2003) reports moderate activity against key Gram-positive pathogens.[1][2] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating a potential role in addressing challenging nosocomial infections.[1][2]
For illustrative purposes, a summary table based on the initial findings is presented below. Further research is required to populate this with precise MIC values.
| Gram-Positive Bacterium | Strain Type | Reported Activity of this compound |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Moderate |
| Enterococcus species | Vancomycin-Resistant (VRE) | Moderate |
Postulated Mechanism of Action
The precise molecular mechanism by which this compound exerts its antibacterial effect has not been definitively elucidated. However, based on its classification as a polyketide antibiotic, several potential mechanisms can be inferred from the known actions of similar compounds against Gram-positive bacteria.[3][4][5] Polyketide antibiotics are known to interfere with various essential cellular processes in bacteria.[6][7]
Potential mechanisms of action for this compound may include:
-
Inhibition of Protein Synthesis: Many polyketide antibiotics, such as macrolides, act by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[6][7]
-
Disruption of Cell Wall Synthesis: Some polyketides can interfere with the biosynthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.
-
Interference with Nucleic Acid Synthesis: Certain polyketides have been shown to inhibit bacterial DNA gyrase or RNA polymerase, essential enzymes involved in DNA replication and transcription.[3][4]
Further investigation is necessary to pinpoint the specific molecular target(s) of this compound.
Experimental Protocols
The evaluation of the antibacterial activity of novel compounds like this compound relies on standardized and reproducible experimental protocols. The following methodologies represent standard approaches in the field.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8][9]
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Isolation and Purification of this compound
This compound is a secondary metabolite produced by the fermentation of Acremonium sp.[1] The general workflow for its isolation and purification is as follows:
-
Fermentation: The Acremonium sp. is cultured in a suitable liquid fermentation medium under controlled conditions to promote the production of this compound.
-
Extraction: The fermentation broth is harvested, and the bioactive compounds are extracted using an appropriate organic solvent.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques (e.g., column chromatography, high-performance liquid chromatography) to separate and purify this compound from other metabolites.
-
Structure Elucidation: The chemical structure of the purified this compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action Pathway
Caption: Postulated mechanisms of action for this compound.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics against Gram-positive bacteria, including multidrug-resistant strains. While initial studies have confirmed its antibacterial potential, further research is imperative to fully characterize its spectrum of activity, elucidate its precise mechanism of action, and evaluate its preclinical safety and efficacy. The methodologies and conceptual frameworks presented in this guide provide a foundation for future investigations into this and other novel antibacterial agents.
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Exploration of the Acremonidin Family of Compounds: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Acremonidin family of polyketide-derived compounds. It details their isolation, structure, diverse biological activities, and mechanisms of action, with a particular focus on Acremonidin E's potent antimelanogenic properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to the Acremonidin Family
The Acremonidins are a class of secondary metabolites primarily isolated from various fungal species, including Acremonium sp., Penicillium sp., and Verticillium sp. These compounds are characterized by a core structure derived from polyketide biosynthesis. The family includes several known members, such as Acremonidin A, B, C, E, F, G, and H, each exhibiting a range of biological activities.
Initial studies on Acremonidins A and B revealed their potential as antibacterial agents, showing moderate activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Subsequent research has expanded the known bioactivities of the Acremonidin family to include antifungal, antiplasmodial, and antimelanogenic effects, highlighting their potential as lead compounds for the development of new therapeutics.
Physicochemical Properties and Structure Elucidation
The Acremonidin core structure is a complex polycyclic system. The elucidation of these structures has been primarily achieved through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HMBC, and NOESY experiments to establish the connectivity and relative stereochemistry of the atoms.
-
UV-Vis Spectroscopy: To identify chromophores within the molecule.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration by comparison with known analogs.
As an example, Acremonidin E, isolated from an endophytic Penicillium sp. found in the root of Panax ginseng, was identified as a brown amorphous powder with the molecular formula C₁₆H₁₄O₇.[1] Its structure was determined through extensive NMR and mass spectrometry analysis.[1]
Biological Activities of the Acremonidin Family
The Acremonidin family and their related compounds, the Acremoxanthones, exhibit a broad spectrum of biological activities. The following tables summarize the available quantitative data on their antimicrobial and antiplasmodial effects.
Table 1: Antimicrobial Activity of Acremonidin Compounds
| Compound | Target Organism | MIC (µg/mL) | Source Organism |
| This compound | Bacillus cereus | 0.39 - 25 | Verticillium sp. BCC33181 |
| Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 | |
| Acremonidin C | Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 |
| Acremonidin F | Bacillus cereus | 3.13 | Verticillium sp. BCC33181 |
| Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 | |
| Acremonidin G | Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 |
| Acremonidin H | Bacillus cereus | 0.39 - 25 | Verticillium sp. BCC33181 |
MIC: Minimum Inhibitory Concentration
Table 2: Antiplasmodial Activity of Acremoxanthone Compounds
| Compound | Target Organism | IC₅₀ (µg/mL) | Source Organism |
| Acremoxanthone F | Plasmodium falciparum K1 | 2.38 | Verticillium sp. BCC33181 |
| Acremoxanthone G | Plasmodium falciparum K1 | 1.71 | Verticillium sp. BCC33181 |
IC₅₀: Half-maximal Inhibitory Concentration
In-depth Focus: Acremonidin E and its Antimelanogenic Properties
Acremonidin E has emerged as a particularly interesting member of the family due to its potent effects on melanogenesis.
Biological Activity and Mechanism of Action
Acremonidin E has been shown to reduce melanin synthesis in B16F10 murine melanoma cells and MNT-1 human melanoma cells with minimal cytotoxicity.[2][3][4] It also demonstrates anti-pigmentary effects in a 3D human skin model.[2][3][4]
The primary mechanism of action for Acremonidin E's antimelanogenic effect is the downregulation of key melanogenic genes, specifically tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[2][3][4] Importantly, Acremonidin E does not directly inhibit the enzymatic activity of tyrosinase.[1] Instead, it acts at the transcriptional level, reducing the expression of the proteins responsible for melanin production.
This transcriptional regulation is mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. The signaling pathway leading to this effect is illustrated below.
Experimental Workflow for Assessing Antimelanogenic Activity
The following diagram outlines a typical workflow for evaluating the antimelanogenic properties of a compound like Acremonidin E.
Synthesis and Biosynthesis
Synthesis
To date, there are no published reports on the total synthesis of the Acremonidin core structure. The complexity of the molecule, with its multiple stereocenters, presents a significant synthetic challenge. Future research in this area could provide access to larger quantities of these compounds and enable the synthesis of novel analogs for structure-activity relationship (SAR) studies.
Biosynthesis
Acremonidins are polyketides, a class of natural products synthesized by polyketide synthases (PKSs).[5][6][7] The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain.[5] This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, catalyzed by various domains within the PKS enzyme complex, ultimately leading to the diverse structures of the Acremonidin family.[5]
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for the key experiments cited in the study of Acremonidins. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial compound stock solution
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Prepare a serial two-fold dilution of the antimicrobial compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted across the plate.
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of specific genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a fluorescent probe)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest (e.g., Tyrosinase, TRP-1) and a housekeeping gene (e.g., GAPDH, β-actin), and the cDNA template.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Western Blotting for Protein Level Analysis
This protocol is used to detect and quantify the levels of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., anti-Tyrosinase, anti-TRP-1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein levels.
Conclusion and Future Directions
The Acremonidin family of compounds represents a promising source of bioactive molecules with diverse therapeutic potential. Acremonidin E, in particular, has demonstrated significant antimelanogenic activity through a well-defined mechanism of action, making it a strong candidate for further development in the cosmetic and dermatological fields. The antibacterial and antiplasmodial activities of other members of the family also warrant further investigation.
Future research should focus on:
-
The total synthesis of the Acremonidin core structure to enable the generation of novel analogs and detailed SAR studies.
-
Further elucidation of the signaling pathways affected by different Acremonidin compounds.
-
In vivo studies to validate the therapeutic potential of these compounds for various applications.
-
Exploration of other fungal endophytes for the discovery of new Acremonidin analogs with improved activity and pharmacological properties.
This technical guide provides a solid foundation for researchers interested in exploring the fascinating chemistry and biology of the Acremonidin family of natural products.
References
- 1. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation and Purification of Acremonidin A
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acremonidin A is a polyketide-derived antibiotic produced by the fungus Acremonium sp.[1]. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, microbiology, and drug discovery. Acremonidins A and B have demonstrated moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. The methodologies outlined below are based on established protocols for the isolation of similar secondary metabolites from fungal cultures, specifically adapting procedures used for the purification of Acremonidin E due to the limited availability of a specific protocol for this compound[3].
The provided workflow is designed to yield this compound of sufficient purity for subsequent biological assays and structural elucidation. All quantitative data presented are based on representative yields for similar fungal metabolites and should be considered as a general guideline.
Data Presentation
Table 1: Fermentation and Extraction Parameters (Adapted from Acremonidin E Protocol)
| Parameter | Value | Reference |
| Fungal Strain | Acremonium sp. LL-Cyan 416 | [1] |
| Culture Medium | Potato Dextrose Broth (PDB) | [3] |
| Fermentation Volume | 10 L | [3] |
| Incubation Temperature | 25°C | [3] |
| Incubation Time | 7 - 14 days | [3] |
| Extraction Solvent | Ethyl Acetate | [3] |
| Solvent Volume | 10 L (1:1 with broth) | [3] |
| Estimated Crude Extract Yield | 5 - 10 g | [3] |
Table 2: Purification Parameters and Representative Yields (Adapted from Acremonidin E Protocol)
| Purification Step | Stationary Phase | Mobile Phase | Estimated Purity | Estimated Yield | Reference |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Dichloromethane/Methanol Gradient | 20 - 40% | 1 - 2 g | [3] |
| Solid-Phase Extraction (SPE) | C18 | Methanol/Water Gradient | 50 - 70% | 200 - 500 mg | - |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 | Acetonitrile/Water Gradient | >95% | 50 - 100 mg | [3] |
Experimental Protocols
Fermentation of Acremonium sp.
This protocol details the cultivation of Acremonium sp. to produce this compound.
Materials:
-
Acremonium sp. LL-Cyan 416 culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Inoculate a PDA plate with Acremonium sp. LL-Cyan 416 and incubate at 25°C until sufficient mycelial growth is observed (typically 5-7 days).
-
Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of PDB with a small agar plug of the fungal culture.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
Aseptically transfer the seed culture to a larger fermentation vessel containing 10 L of PDB.
-
Incubate the production culture at 25°C with continuous agitation (150 rpm) for 7-14 days. Monitor the culture for the production of secondary metabolites, if analytical methods are available.
Extraction of Crude this compound
This protocol describes the extraction of the crude secondary metabolite mixture from the fermentation broth.
Materials:
-
Fermentation broth from Step 1
-
Ethyl acetate
-
Large separating funnel or extraction vessel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the fermentation broth by filtration through several layers of cheesecloth or by centrifugation.
-
Transfer the cell-free supernatant to a large separating funnel.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).
-
Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer, which contains the secondary metabolites.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the yield.
-
Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step protocol is designed to purify this compound from the crude extract.
3.1. Vacuum Liquid Chromatography (VLC)
Materials:
-
Crude extract
-
Silica gel (for VLC)
-
Dichloromethane
-
Methanol
-
VLC apparatus
Procedure:
-
Prepare a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the VLC column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound and concentrate them.
3.2. Solid-Phase Extraction (SPE)
Materials:
-
Partially purified extract from VLC
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
SPE manifold
Procedure:
-
Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.
-
Dissolve the VLC fraction in a small volume of methanol/water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a low concentration of methanol in water to remove polar impurities.
-
Elute this compound with a higher concentration of methanol in water.
-
Collect the eluate and concentrate it.
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
SPE-purified sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the concentrated sample from the SPE step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
Visualizations
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proposed Total Synthesis of Acremonidin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acremonidin A, a polyketide-derived natural product, has garnered interest due to its potential biological activities. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed total synthesis of this compound based on a biomimetic approach. The key strategic element of this proposed synthesis is a Diels-Alder reaction, inspired by the successful synthesis of the structurally related natural product, Acremine G. These application notes provide a detailed retrosynthetic analysis, proposed experimental protocols for key transformations, and projected quantitative data to guide future synthetic efforts towards this target molecule.
Introduction
The acremonidins are a family of polyketide natural products isolated from Acremonium species.[1][2] Structurally, they feature a complex, bridged ring system. The lack of a published total synthesis for this compound presents an opportunity for the development of a novel and efficient synthetic route. A biomimetic approach, which mimics the proposed biosynthetic pathway, often provides an elegant and effective strategy for the synthesis of complex natural products.[3][4] The successful synthesis of Acremine G, a dimeric metabolite, utilizing a biomimetic Diels-Alder reaction as the key step, serves as a strong precedent for the proposed synthesis of this compound.[5] This document details a proposed synthetic strategy for this compound, leveraging a similar Diels-Alder approach to construct the core carbocyclic framework.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is depicted below. The central bicyclic core of this compound can be envisioned as the product of an intramolecular Diels-Alder reaction of a hypothetical triene precursor. This precursor, in turn, can be disconnected into two key fragments: a functionalized diene and a dienophile. This strategy allows for a convergent and potentially stereocontrolled assembly of the molecular framework.
Figure 1: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis of this compound is outlined below. The synthesis commences with the preparation of the key diene and dienophile fragments, followed by their coupling and the subsequent key intramolecular Diels-Alder cycloaddition to furnish the core of this compound. Final functional group manipulations would then yield the target natural product.
Figure 2: Proposed forward synthesis of this compound.
Quantitative Data Summary (Projected)
As the total synthesis of this compound has not yet been accomplished, the following table presents projected yields for the key reaction steps based on analogous transformations reported in the literature for the synthesis of Acremine G and other similar Diels-Alder reactions.[5]
| Step No. | Reaction | Reagents and Conditions (Proposed) | Projected Yield (%) | Projected Diastereomeric Ratio (d.r.) |
| 1 | Diene Fragment Synthesis | Standard protecting group and olefination reactions. | 70-80 (over several steps) | N/A |
| 2 | Dienophile Fragment Synthesis | Asymmetric catalysis for stereocenter induction. | 60-70 (over several steps) | >95:5 |
| 3 | Fragment Coupling | Pd-catalyzed cross-coupling (e.g., Suzuki, Stille). | 75-85 | N/A |
| 4 | Intramolecular Diels-Alder | Thermal or Lewis acid-catalyzed conditions. | 65-75 | >10:1 (endo:exo) |
| 5 | Functional Group Manipulation | Deprotection and oxidation/reduction steps. | 50-60 (over several steps) | N/A |
| Overall | Total Synthesis | ~15 steps | ~5-10 | Enantiomerically enriched |
Experimental Protocols (Proposed)
The following are proposed, detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of the Intramolecular Diels-Alder Precursor (Fragment Coupling)
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the Diene Fragment (1.0 equiv.), the Dienophile Fragment (1.1 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent and Reagents: Dissolve the starting materials in a degassed solvent mixture (e.g., toluene/THF, 2:1). Add a suitable base (e.g., K₂CO₃, 2.0 equiv.) dissolved in degassed water.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously under an argon atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Intramolecular Diels-Alder Precursor.
Protocol 2: Key Intramolecular Diels-Alder Cycloaddition
-
Reaction Setup: To a flame-dried, argon-purged sealed tube, add the Intramolecular Diels-Alder Precursor (1.0 equiv.) and a suitable Lewis acid catalyst (e.g., Et₂AlCl, 0.2 equiv.) if required for stereocontrol and rate enhancement.
-
Solvent: Dissolve the precursor in a high-boiling, non-polar solvent (e.g., toluene or o-xylene).
-
Reaction Conditions: Heat the reaction mixture to 110-140 °C for 24-48 hours. Monitor the formation of the cycloadduct by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the this compound core structure. The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude product.
Conclusion
This document presents a comprehensive and detailed proposal for the first total synthesis of this compound. The strategy is rooted in a biomimetic approach, centered around a key intramolecular Diels-Alder reaction. The provided retrosynthetic analysis, proposed synthetic pathway, projected quantitative data, and detailed experimental protocols offer a solid foundation for researchers to embark on the synthesis of this challenging and potentially bioactive natural product. The successful execution of this proposed synthesis would not only provide access to this compound for further biological evaluation but also contribute a novel and elegant synthetic strategy to the field of organic chemistry.
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 4. Biogenetic and biomimetic synthesis of natural bisditerpenoids: hypothesis and practices - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Acremonidin A stability and solubility for experimental use
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Acremonidin A Properties:
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₆O₁₂ | PubChem[1] |
| Molecular Weight | 614.5 g/mol | PubChem[1] |
II. Stability of this compound
The stability of a compound in various solvents and conditions is crucial for designing experiments and interpreting data. Below are general protocols for assessing the stability of a research compound.
Data Presentation: this compound Stability (Template)
As no specific stability data for this compound is publicly available, the following table is a template for researchers to record their experimental findings.
| Solvent System | Temperature (°C) | Incubation Time (hours) | Percent Remaining (%) | Degradation Products Observed |
| DMSO (anhydrous) | 4 | 24 | ||
| DMSO (anhydrous) | 25 (Room Temp) | 24 | ||
| DMSO (aqueous) | 4 | 24 | ||
| PBS (pH 7.4) | 37 | 2 | ||
| Cell Culture Media | 37 | 24 |
Experimental Protocol: Small Molecule Stability Assessment using HPLC
This protocol outlines a general method for determining the stability of a compound like this compound in a given solvent system.
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, PBS, acetonitrile, water)
-
HPLC system with UV detector
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test solvent system (e.g., 100 µM in PBS, pH 7.4).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Percent Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
III. Solubility of this compound
Solubility is a critical parameter that affects a compound's bioavailability and its behavior in in-vitro assays. The two main types of solubility assays are kinetic and thermodynamic.
Data Presentation: this compound Solubility (Template)
This table is a template for recording experimentally determined solubility data for this compound.
| Assay Type | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | ||
| Kinetic | Simulated Gastric Fluid | 37 | ||
| Kinetic | Simulated Intestinal Fluid | 37 | ||
| Thermodynamic | PBS, pH 7.4 | 25 | ||
| Thermodynamic | Water | 25 |
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration.
-
Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the turbidity of the solution using a nephelometer or measure the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.
-
The highest concentration that does not show precipitation is considered the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer.
-
Seal the vial and place it in a shaking incubator for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
IV. Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Designing Antibacterial Assays with Acremonidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acremonidin A is a polyketide-derived natural product isolated from Acremonium sp. a genus of fungi known for producing a diverse array of bioactive secondary metabolites. Preliminary studies have indicated that this compound and its analogues exhibit moderate antibacterial activity, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] This document provides detailed application notes and standardized protocols for designing and conducting robust antibacterial assays to evaluate the efficacy of this compound.
These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific context of a natural product investigational agent.
Antibacterial Spectrum and Potency of Acremonidins
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related acremonidins provide valuable insights into its potential antibacterial spectrum and potency. This data can serve as a preliminary guide for selecting appropriate bacterial strains and concentration ranges for initial screening assays.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Acremonidin Analogues against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Acremonidins F, A, G, C | Enterococcus faecium | 1.56 - 25 | [1] |
| Acremonidins & Acremoxanthones | Bacillus cereus | 0.39 - 25 | [1] |
| Acremonidin E | Mycobacterium sp. | 50 |
Note: The data presented for this compound is part of a range that includes other acremonidin compounds. Further specific testing of purified this compound is required to determine its precise MIC values.
Hypothetical Mechanism of Action of this compound
The precise molecular mechanism of antibacterial action for this compound has not been fully elucidated. However, based on the known mechanisms of other polyketide antibiotics, a plausible hypothesis involves a multi-targeted approach that disrupts essential cellular processes in Gram-positive bacteria.
One potential target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication and transcription.[2][3][4][5] Inhibition of DNA gyrase leads to the accumulation of DNA supercoils, ultimately halting DNA synthesis and cell division.[2][6] At higher concentrations, this can be a primary bactericidal mechanism.
Concurrently, at sub-inhibitory concentrations, polyketides can induce a protein stress response .[7][8][9][10] This may occur through direct or indirect interference with ribosomal function, leading to the production of misfolded proteins. The accumulation of these aberrant proteins triggers a cellular stress response, which, if overwhelmed, can lead to apoptosis and cell death.[7][10]
Below is a diagram illustrating this hypothetical dual mechanism of action.
Experimental Protocols
The following section provides detailed protocols for three standard antibacterial assays to determine the in vitro activity of this compound. It is crucial to perform these assays under aseptic conditions and to include appropriate positive and negative controls.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Workflow Diagram:
Materials:
-
This compound (purified)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300, E. faecalis ATCC 29212, VRE)
-
Positive control antibiotic (e.g., vancomycin, linezolid)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup in 96-Well Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
Repeat for each bacterial strain and the positive control antibiotic.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Workflow Diagram:
Materials:
-
This compound
-
Sterile solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks: Dissolve this compound in a suitable solvent to a desired concentration (e.g., 1 mg/mL). Aseptically apply a known volume (e.g., 20 µL) of the solution to each sterile filter paper disk and allow the solvent to evaporate completely. A solvent-only disk should be prepared as a negative control.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks and control disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for this compound. Therefore, this assay is primarily for qualitative screening at this stage.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of bacterial DNA gyrase by cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The bacterial translation stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Acremonidin A
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of Acremonidin A, a natural product of interest. The following sections detail established methodologies, data interpretation, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
This compound is a member of the acremonidin class of fungal metabolites. Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. These protocols outline standard colorimetric assays to determine the concentration-dependent effects of this compound on cell viability and proliferation. The provided methods are adaptable to various adherent cell lines.
Data Presentation
Currently, there is limited publicly available data on the specific cytotoxic activity of this compound. However, studies on the related compound, Acremonidin E, provide a valuable reference point. In a study involving the murine melanoma cell line B16F10, Acremonidin E exhibited minimal cytotoxicity at concentrations up to 50 μg/mL after 48 hours of treatment, as determined by the MTT assay[1][2][3][4][5][6][7][8][9]. This suggests that higher concentrations may be required to observe significant cytotoxic effects for compounds in this class.
Table 1: Cytotoxicity Data for Acremonidin E
| Compound | Cell Line | Assay | Incubation Time (hours) | Result |
| Acremonidin E | B16F10 | MTT | 48 | Minimal cytotoxicity up to 50 µg/mL |
Researchers investigating this compound should consider screening a broad concentration range to determine its IC50 (half-maximal inhibitory concentration) value across different cancer cell lines.
Experimental Protocols
The following are detailed protocols for three common cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. These methods are suitable for determining the cytotoxic effects of this compound in adherent cell cultures.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. A 48-hour incubation was used for Acremonidin E[1][2].
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous LDH release from the treatment-induced release and normalizing to the maximum release.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Potential Signaling Pathway for Cytotoxicity
While the specific cytotoxic mechanism of this compound is not yet elucidated, many natural products induce cell death through the activation of apoptosis. The following diagram illustrates a simplified, generic apoptosis signaling pathway.
Caption: A simplified model of a potential apoptosis pathway induced by a cytotoxic compound.
References
- 1. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 8. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
Investigating the Mode of Action of Acremonidin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known biological activities of Acremonidin A and offer protocols for its investigation. Due to the limited publicly available information on the specific mode of action of this compound, this document also presents the well-characterized mode of action of a related compound, Acremonidin E, as a case study for a member of the acremonidin family of natural products.
Introduction to Acremonidins
Acremonidins are a class of polyketide-derived secondary metabolites produced by fungi of the Acremonium genus.[1] This family of compounds, which includes this compound through H, has demonstrated a range of biological activities, highlighting their potential as lead compounds in drug discovery.[1][2][3][4]
This compound: Antibacterial Activity
This compound has been identified as possessing moderate antibacterial activity, particularly against Gram-positive bacteria.[1] Notably, its efficacy has been observed against clinically significant antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
Known Biological Activity
While the precise molecular mechanism of this compound's antibacterial action has not been fully elucidated in the available literature, its activity against resistant bacterial strains suggests a mode of action that may differ from conventional antibiotics. Further research is required to identify its specific cellular target and signaling pathways.
Quantitative Data
The following table summarizes the known antibacterial activity of this compound and related compounds.
| Compound | Target Organism | Activity | Reference |
| This compound | Gram-positive bacteria (including MRSA and VRE) | Moderate antibacterial | [1] |
| Acremonidin B | Gram-positive bacteria (including MRSA and VRE) | Moderate antibacterial | [1] |
| Acremonidin C | Enterococcus faecium | Antibacterial (MIC 1.56-25 µg/mL) | [4] |
| Acremonidin F | Bacillus cereus, Enterococcus faecium | Antibacterial (MIC 0.39-25 µg/mL) | [3][4] |
| Acremonidin G | Enterococcus faecium | Antibacterial (MIC 1.56-25 µg/mL) | [4] |
MIC: Minimum Inhibitory Concentration
Investigating the Antibacterial Mode of Action of this compound: Experimental Protocols
The following protocols provide a framework for elucidating the mechanism of action of novel antibacterial compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound
-
Target bacterial strains (e.g., S. aureus, MRSA, E. faecalis, VRE)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Macromolecular Synthesis Inhibition Assays
Objective: To determine if this compound inhibits key cellular processes such as DNA, RNA, protein, or cell wall synthesis.
Principle: This is achieved by measuring the incorporation of radiolabeled precursors into macromolecules in the presence of the test compound.
Materials:
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), [¹⁴C]N-acetylglucosamine (peptidoglycan).
-
Scintillation counter and vials.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
Protocol (General):
-
Grow a mid-logarithmic phase culture of the target bacterium.
-
Aliquot the culture into tubes and add this compound at a concentration above its MIC.
-
Add the respective radiolabeled precursor to each tube.
-
Incubate for a defined period.
-
Stop the incorporation by adding cold TCA.
-
Collect the precipitated macromolecules on glass fiber filters by vacuum filtration.
-
Wash the filters to remove unincorporated precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that particular macromolecular synthesis pathway.
Acremonidin E: A Case Study in Anti-Melanogenic Activity
In contrast to the antibacterial properties of this compound, its structural relative, Acremonidin E, has been shown to possess anti-melanogenic activity.[5][6][7] The investigation into its mode of action provides a valuable example of the detailed characterization of a natural product's biological function.
Mode of Action of Acremonidin E
Acremonidin E reduces melanin synthesis by downregulating the gene expression of key melanogenic enzymes, tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[5][7] Importantly, it does not directly inhibit the enzymatic activity of tyrosinase but rather acts at the transcriptional or translational level to reduce the abundance of these proteins.[5] This effect has been observed in B16F10 murine melanoma cells and a 3D human skin model.[5][6][7]
Experimental Protocols for Investigating Anti-Melanogenic Activity
The following protocols are based on the studies of Acremonidin E and can be adapted to screen other compounds for similar activity.
Objective: To quantify the melanin content in cultured melanocytes after treatment with a test compound.
Materials:
-
B16F10 or MNT-1 melanoma cells
-
Cell culture medium (e.g., DMEM) and supplements
-
α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis
-
Test compound (e.g., Acremonidin E)
-
1N NaOH
-
Spectrophotometer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH for 48-72 hours.
-
After incubation, wash the cells with PBS and lyse them.
-
Solubilize the melanin pellet in 1N NaOH by heating at 80°C for 1 hour.
-
Measure the absorbance of the solubilized melanin at 405 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of each sample.
Objective: To measure the mRNA expression levels of melanogenesis-related genes (e.g., TYR, TRP-1) in response to treatment with the test compound.
Materials:
-
Treated and untreated melanocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from the treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method. A decrease in the expression of TYR and TRP-1 in treated cells compared to untreated controls indicates a potential anti-melanogenic effect at the transcriptional level.
Conclusion
This compound is a promising antibacterial agent with activity against resistant pathogens. While its precise mode of action remains to be fully elucidated, the protocols outlined in this document provide a roadmap for further investigation. The detailed understanding of the anti-melanogenic activity of the related compound, Acremonidin E, serves as an excellent example of the in-depth characterization required to advance natural products in drug discovery pipelines. Further research into the Acremonidin family of compounds is warranted to explore their full therapeutic potential.
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 7. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of Acremonidin A in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acremonidin A is a polyketide-derived natural product that has emerged as a compound of interest in the field of antibiotic research. Isolated from Acremonium sp., it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This document provides a summary of the current understanding of this compound's practical applications, including its antibacterial spectrum and potential for derivative synthesis. Furthermore, it offers detailed, adaptable protocols for key experiments to guide researchers in the evaluation of this compound and similar compounds as potential antibiotic candidates. While research specifically on this compound is somewhat limited, with more extensive studies available for the related Acremonidin E's antimelanogenic properties, this guide consolidates the existing knowledge on its antibiotic potential and provides a framework for future investigation.
Data Presentation: Antibacterial Activity of Acremonidins
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound & B | Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate Activity | [1][2] |
| Vancomycin-Resistant Enterococci (VRE) | Moderate Activity | [1][2] | |
| Acremonidin E | Mycobacteria | 50 | [2] |
Note: "Moderate Activity" indicates that the source mentions inhibitory effects without specifying the exact MIC values.
Experimental Protocols
The following are detailed protocols for essential experiments in the evaluation of this compound's antibiotic properties. These are generalized protocols that can be adapted for the specific experimental conditions and bacterial strains of interest.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, adjusted to 0.5 McFarland standard
-
Positive control (bacterial culture without antibiotic)
-
Negative control (broth without bacteria)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution to achieve the starting concentration.
-
Serial Dilution: a. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly. b. Continue this serial dilution across the plate, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
Inoculation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. b. Add 10 µL of the diluted bacterial suspension to each well (except the negative control wells).
-
Controls: a. Positive Control: A well containing MHB and the bacterial inoculum, but no this compound. b. Negative Control: A well containing only MHB to check for contamination.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Investigating the Mechanism of Action
Given the limited information on this compound's specific mechanism of action, a series of generalized assays can be employed to investigate its potential targets within the bacterial cell.
Objective: To determine the primary cellular pathway inhibited by this compound.
Potential Assays:
-
Cell Wall Integrity Assay (e.g., using Sorbitol Protection):
-
Principle: If this compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol should rescue bacterial cells from lysis.
-
Method: Perform MIC assays in parallel on standard medium and medium supplemented with an osmotic stabilizer (e.g., 0.5 M sorbitol). A significant increase in the MIC in the presence of the stabilizer suggests a cell wall target.
-
-
Macromolecule Synthesis Inhibition Assays:
-
Principle: Monitor the incorporation of radiolabeled precursors into DNA, RNA, and protein in the presence and absence of this compound.
-
Method:
-
Grow bacterial cultures to mid-log phase.
-
Aliquot cultures and add this compound at a concentration at or above the MIC.
-
Add radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein).
-
Incubate for a short period.
-
Precipitate macromolecules using trichloroacetic acid (TCA).
-
Measure radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.
-
-
Decision Tree for Mechanism of Action Investigationdot
References
Application Notes & Protocols: Elucidating the Mechanism of Action of Acremonidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Acremonidin A, a novel natural product. Given the limited specific literature on this compound, this document outlines a series of established techniques to characterize its biological activity, with a focus on a hypothesized anticancer effect, a common therapeutic area for natural products. The protocols provided are adaptable for investigating other potential activities.
Initial Characterization: Cytotoxicity and Antiproliferative Effects
The first step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.
1.1. Data Presentation: Dose-Response Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines and a non-cancerous cell line after 48 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 12.3 | 2.1 |
| A549 | Lung Carcinoma | 15.1 | 3.5 |
| HCT116 | Colon Carcinoma | 7.9 | 0.9 |
| HEK293 | Normal Embryonic Kidney | > 100 | 15.7 |
1.2. Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Investigating the Mode of Cell Death: Apoptosis
Once cytotoxicity is established, it is crucial to determine if the compound induces programmed cell death (apoptosis).
2.1. Data Presentation: Apoptosis Induction
Flow cytometry using Annexin V and Propidium Iodide (PI) staining can quantify the percentage of apoptotic cells.
| Treatment (24h) | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | HCT116 | 3.2 | 1.5 | 0.8 |
| This compound (IC50) | HCT116 | 25.8 | 10.4 | 1.2 |
| This compound (2x IC50) | HCT116 | 45.1 | 18.7 | 2.1 |
2.2. Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
2.3. Diagram: Experimental Workflow for Mechanism of Action
Caption: Workflow for investigating this compound's mechanism of action.
Elucidating the Molecular Pathway of Apoptosis
Western blotting can be used to investigate the expression of key proteins involved in the apoptotic cascade.
3.1. Data Presentation: Protein Expression Changes
| Protein | Function | Fold Change vs. Control (this compound, 24h) |
| Bax | Pro-apoptotic | + 2.5 |
| Bcl-2 | Anti-apoptotic | - 3.1 |
| Cleaved Caspase-9 | Initiator Caspase | + 4.2 |
| Cleaved Caspase-3 | Executioner Caspase | + 5.6 |
| Cleaved PARP | Apoptosis Marker | + 6.3 |
3.2. Experimental Protocol: Western Blotting
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
3.3. Diagram: Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Target Identification
Identifying the direct molecular target of a compound is a critical step in understanding its mechanism of action. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.
4.1. Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Materials:
-
This compound with a linker for immobilization
-
Activated chromatography resin (e.g., NHS-activated Sepharose)
-
Cell lysate
-
Wash and elution buffers
-
Mass spectrometer
Procedure:
-
Compound Immobilization: Covalently couple this compound to the activated resin.
-
Affinity Chromatography: Incubate the immobilized this compound with cell lysate to allow binding of target proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate the identified targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
4.2. Diagram: Target Identification Workflow
Caption: Workflow for target identification of this compound.
By following these application notes and protocols, researchers can systematically investigate the mechanism of action of this compound, from its cellular effects to its molecular targets, thereby providing a solid foundation for further drug development.
Methodologies for Synthesizing Acremonidin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: Acremonidin A is a complex natural product with a pentacyclic framework, presenting a significant challenge for total synthesis. To date, a complete synthesis of this compound has not been reported in the scientific literature. Consequently, this document serves not as a direct protocol for this compound analog synthesis, but as a collection of application notes on general methodologies for the synthesis of key structural motifs found within the this compound scaffold. These notes are intended to provide a foundational understanding for researchers embarking on the ambitious journey of synthesizing this compound and its analogs.
Introduction to the Synthetic Challenge
This compound, with its molecular formula C₃₃H₂₆O₁₂, possesses a highly intricate and stereochemically rich structure.[1] Key features that demand careful synthetic planning include a substituted benzophenone core, a complex bridged polycyclic system, and multiple stereocenters. The absence of a published total synthesis means that any approach to its analogs will require de novo route design and extensive methodological development.
This document outlines established synthetic strategies for key fragments of the this compound molecule. The protocols provided are illustrative examples from the literature for the synthesis of similar substructures and should be adapted and optimized for the specific target analogs.
Synthesis of the Substituted Benzophenone Moiety
The benzophenone unit is a common motif in natural products and pharmaceuticals. The most prevalent method for its synthesis is the Friedel-Crafts acylation.
General Methodology: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
General Reaction Scheme:
Key Considerations:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a traditional and effective catalyst. Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes with milder reaction conditions.
-
Solvent: The choice of solvent is crucial and can influence the reaction rate and selectivity. Common solvents include carbon disulfide (CS₂), nitrobenzene, or an excess of the aromatic substrate.
-
Substituent Effects: The aromatic ring undergoing acylation is susceptible to electronic effects from existing substituents. Electron-donating groups activate the ring and direct acylation to the ortho and para positions, while electron-withdrawing groups deactivate the ring.
Experimental Protocol: Synthesis of a Substituted Benzophenone
The following is a general protocol for the Friedel-Crafts acylation to form a benzophenone derivative. This protocol is based on established procedures and should be adapted based on the specific substrates used.
Materials:
-
Substituted Benzene Derivative (e.g., Anisole)
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add the substituted benzene derivative (1.2 equivalents) dropwise.
-
Following the addition, add benzoyl chloride (1.0 equivalent) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired benzophenone.
Quantitative Data (Illustrative):
| Reactant A (Benzene Derivative) | Reactant B (Acyl Chloride) | Lewis Acid | Solvent | Reaction Time (h) | Yield (%) |
| Anisole | Benzoyl Chloride | AlCl₃ | CH₂Cl₂ | 3 | 85 |
| Toluene | 4-Methoxybenzoyl Chloride | FeCl₃ | CS₂ | 4 | 78 |
Note: Yields are highly substrate-dependent and the above values are for illustrative purposes only.
Strategies for the Construction of the Polycyclic Core
The pentacyclic core of this compound represents the most significant synthetic hurdle. The construction of such complex, bridged ring systems often relies on powerful intramolecular reactions that can form multiple bonds and stereocenters in a single step. While no direct precedent for the this compound skeleton exists, general strategies for polycyclic natural product synthesis can provide valuable insights.
Key Methodologies for Polycyclic Synthesis
-
Diels-Alder Cycloadditions: This powerful [4+2] cycloaddition is a cornerstone of polycyclic synthesis, allowing for the formation of six-membered rings with excellent stereocontrol. Intramolecular versions of this reaction are particularly effective for constructing complex ring systems.
-
Radical Cyclizations: Tin-mediated or transition-metal-catalyzed radical cyclizations can be used to form five- and six-membered rings, and are often tolerant of a wide range of functional groups.
-
Cascade Reactions: A sequence of reactions that occurs in a single pot, often initiated by a single event, can rapidly build molecular complexity. Designing a cascade to form the this compound core would be a highly sophisticated synthetic endeavor.
Conceptual Workflow for Polycyclic Core Synthesis
The following diagram illustrates a conceptual workflow for approaching the synthesis of a complex polycyclic natural product core, which could be adapted for this compound.
Caption: A conceptual workflow for the synthesis of a complex polycyclic natural product.
Stereoselective Synthesis
This compound possesses multiple stereocenters, necessitating the use of stereoselective reactions to control the three-dimensional arrangement of atoms.
Principles of Stereoselective Synthesis
-
Chiral Pool Synthesis: Starting from readily available enantiomerically pure natural products (e.g., amino acids, sugars, terpenes).
-
Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity in a reaction. This is a highly versatile and widely used approach.
-
Substrate Control: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.
Signaling Pathway for Asymmetric Induction
The following diagram illustrates the general principle of asymmetric catalysis, where a chiral catalyst interacts with a prochiral substrate to favor the formation of one enantiomer over the other.
Caption: General mechanism of asymmetric catalysis.
Conclusion and Future Outlook
The synthesis of this compound and its analogs represents a formidable challenge that will require the development of novel synthetic strategies and the application of cutting-edge methodologies. The information presented in these application notes provides a starting point by outlining general and reliable methods for the construction of key structural motifs found in the target molecule. Future success in this area will likely hinge on the development of a highly efficient and stereocontrolled method for the assembly of the complex polycyclic core. Researchers in this field are encouraged to draw inspiration from the broader field of natural product total synthesis and to employ a combination of strategic retrosynthetic analysis and innovative reaction design.
References
Troubleshooting & Optimization
Improving the yield of Acremonidin A from fungal fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Acremonidin A from fungal fermentation.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation.
Issue 1: Low or No this compound Production
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | Verify the composition of your fermentation medium. Ensure essential nutrients are present. For polyketide production in Acremonium sp., consider optimizing carbon and nitrogen sources. Sucrose and peptone have been shown to be effective for secondary metabolite production in Acremonium chrysogenum.[1] |
| Incorrect pH | The pH of the fermentation broth is critical. For A. chrysogenum, an initial pH of around 6.5 has been found to be optimal for secondary metabolite production.[1][2][3] Monitor and control the pH throughout the fermentation process. |
| Inadequate Aeration and Agitation | Oxygen supply is crucial for the growth of Acremonium and the biosynthesis of secondary metabolites. Ensure adequate aeration (e.g., 1 vvm) and agitation (e.g., 400 rpm) to maintain dissolved oxygen levels.[4] |
| Non-optimal Temperature | The optimal temperature for fermentation can vary between strains. For A. chrysogenum, temperatures around 28-30°C have been reported to be effective.[1][2] |
| Inappropriate Inoculum Size | The size of the inoculum can impact the fermentation kinetics. An inoculum size of 1-2% (v/v) has been used successfully for A. chrysogenum fermentations.[3][4][5] |
| Silent Biosynthetic Gene Cluster | The gene cluster responsible for this compound production may be silent or expressed at low levels under standard laboratory conditions. Consider strategies to activate silent gene clusters, such as co-cultivation with other microorganisms or the use of chemical elicitors.[6] |
Issue 2: Poor Fungal Growth
| Possible Cause | Recommended Solution |
| Nutrient Limitation | Review the media composition for any limiting nutrients. Ensure a balanced carbon-to-nitrogen ratio. |
| Presence of Inhibitory Compounds | The fermentation medium may contain inhibitory substances. If using complex media components, batch-to-batch variability could be a factor. |
| Contamination | Microbial contamination can inhibit the growth of the production strain. Ensure strict aseptic techniques are followed during inoculation and sampling. |
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for Acremonium sp. for secondary metabolite production?
A1: A common medium for Acremonium chrysogenum contains a carbon source like sucrose or corn dextrin, a nitrogen source such as peptone or corn extract, and essential minerals.[7] For example, a defined medium could consist of yeast extract, malt extract, peptone, and soybean oil.[8]
Q2: How can I increase the yield of this compound through precursor feeding?
A2: Since this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA. While direct feeding of these precursors is challenging, providing related metabolites can be beneficial. For the production of Cephalosporin C by A. chrysogenum, the addition of methionine has been shown to increase yield as it supplies sulfur for the biosynthesis.[9] For polyketides, supplementation with specific amino acids or fatty acids that can be readily converted to acetyl-CoA or malonyl-CoA may enhance production.
Q3: What are the optimal physical parameters for Acremonium fermentation?
A3: Optimal physical parameters are strain-dependent. However, for Acremonium chrysogenum, the following have been reported to be effective for secondary metabolite production:
-
pH: Initial pH of 6.5, with control during fermentation.[1][2][3]
-
Agitation: 200-400 rpm[4]
-
Aeration: 1 vvm[4]
Q4: Can I use solid-state fermentation to produce this compound?
A4: Solid-state fermentation (SSF) can be an effective method for producing secondary metabolites from filamentous fungi. For Acremonium chrysogenum, SSF using wheat rawa as a substrate has been shown to yield high concentrations of Cephalosporin C.[2] This approach could be explored for this compound production.
Data on Yield Improvement Strategies
The following tables summarize quantitative data on the improvement of secondary metabolite yield in Acremonium species using various strategies. While this data is for Cephalosporin C, it provides a valuable reference for optimizing this compound production.
Table 1: Effect of Magnetite Nanoparticle Supplementation on Cephalosporin C Production
| MNP Concentration (g/L) | Increase in CPC Titer (%) |
| 0.04 | 60 |
Source: Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum[10]
Table 2: Effect of Polyamine Supplementation on Cephalosporin C Production
| Polyamine Added (5 mM) | Increase in CPC Production (%) |
| Spermidine | 15-20 |
| 1,3-diaminopropane | 15-20 |
Source: Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain[8]
Table 3: Optimization of Fermentation Parameters for Cephalosporin C Production
| Parameter | Optimized Condition | Fold Increase in Production |
| Inoculum Size | 1% v/v | \multirow{3}{*}{3.4} |
| Aeration | 1 vvm | |
| Agitation | 400 rpm | |
| pH | 4 (controlled) |
Source: Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation[4]
Experimental Protocols
Protocol 1: Submerged Fermentation of Acremonium sp. for this compound Production
This protocol is a general guideline and should be optimized for your specific Acremonium strain.
-
Inoculum Preparation:
-
Culture the Acremonium sp. strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days.
-
Prepare a spore suspension by washing the agar surface with sterile 0.9% NaCl solution.
-
Adjust the spore concentration to approximately 10^8 spores/mL.
-
-
Fermentation:
-
Prepare the fermentation medium. An example of a complex medium is: 105 g/L corn extract, 60 g/L corn dextrin, 20 g/L corn starch, 3 g/L KH₂PO₄, 5 g/L glucose, 3.5 g/L MgSO₄, 14 g/L (NH₄)₂SO₄, 11 g/L chalk, 20 g/L soybean oil; pH 6.2–6.4.[7]
-
Inoculate the fermentation medium with the spore suspension to a final concentration of 1% (v/v).[4]
-
Incubate the culture in a shake flask or bioreactor at 28°C with an agitation of 220-240 rpm for the initial 24 hours, then at 24°C for the remainder of the fermentation.[7]
-
If using a bioreactor, maintain an aeration rate of 1 vvm and control the pH at the desired setpoint (e.g., 6.5).[2][4]
-
Fermentation is typically carried out for 144 hours.[7]
-
-
Extraction and Analysis:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the this compound from the broth and/or mycelium using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extract for this compound concentration using methods such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Diagram 1: Generalized Polyketide Biosynthesis Pathway
Caption: Generalized workflow for the biosynthesis of this compound.
Diagram 2: Experimental Workflow for Optimizing this compound Production
Caption: A logical workflow for systematically improving this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Physical Parameters for Cephalosporin Biosynthesis from Acremonium chrysogenum by Submerged Fermentation. | [Pakistan Journal of Zoology • 2019] | PSA • ID 107064 [psa.pastic.gov.pk]
- 4. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical optimization and gamma irradiation on cephalosporin C production by Acremonium chrysogenum W42-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of microbial co-cultures in polyketides production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Acremonidin A stability in solution for assays
Welcome to the technical support center for Acremonidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in solution for various assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a polyketide-derived natural product with a complex chemical structure.[1] Its structure contains multiple functional groups, including hydroxyls, carbonyls, and an ester linkage, which make it susceptible to degradation under various experimental conditions. Ensuring the stability of this compound in your assay solutions is critical for obtaining accurate, reproducible, and meaningful results. Degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of complex organic molecules like this compound in solution. These include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis of ester groups or promote other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of sensitive functional groups.[2]
-
Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can metabolize or degrade this compound.[2]
Q3: What are the visible signs of this compound degradation in my stock solution?
While chemical degradation is not always visible, you may observe the following signs:
-
A change in the color of the solution.
-
The formation of precipitates.
-
A decrease in the expected biological activity in your assay over time.
-
The appearance of unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS).
If you observe any of these, it is recommended to prepare a fresh stock solution and re-evaluate your storage and handling procedures.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
This is a common problem that can often be traced back to the instability of the compound in the assay buffer or during the experimental procedure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation in Stock Solution | Verify the integrity of your stock solution. | Prepare a fresh stock solution of this compound. Aliquot into smaller, single-use vials to minimize freeze-thaw cycles. Store at -80°C and protect from light. |
| Instability in Assay Buffer | Perform a time-course experiment to assess stability in your assay buffer. | Incubate this compound in the assay buffer for the duration of your experiment. Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC or LC-MS to quantify the amount of intact this compound remaining. |
| pH-Mediated Degradation | Evaluate the effect of pH on this compound stability. | Prepare buffers at different pH values (e.g., 5, 6, 7, 8) and assess the stability of this compound in each over time. Adjust the pH of your assay buffer to a range where the compound is most stable. |
| Temperature Sensitivity | Assess the impact of temperature on stability. | Perform your assay at the lowest practical temperature. If the assay requires incubation at a higher temperature (e.g., 37°C), minimize the incubation time as much as possible. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a general guideline for preparing and storing this compound to maximize its stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile, protected environment.
-
Dissolve the solid in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
For use in assays, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate assay buffer immediately before use.
Protocol 2: Assessing the Stability of this compound in Assay Buffer
This protocol describes a method to determine the stability of this compound in your specific assay buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath set to the assay temperature
Procedure:
-
Prepare a solution of this compound in your assay buffer at the final working concentration.
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC or LC-MS to determine the initial peak area of intact this compound.
-
Incubate the remaining solution at the temperature of your intended assay.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact this compound versus time to determine its stability profile in your assay buffer.
Data Presentation:
Record your results in a table similar to the one below to track the stability of this compound under different conditions.
Table 1: Stability of this compound in Solution
| Condition | Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| Assay Buffer A (pH 7.4), 37°C | 0 | e.g., 1,000,000 | 100 |
| 1 | User Data | User Data | |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| Assay Buffer B (pH 6.0), 37°C | 0 | e.g., 1,000,000 | 100 |
| 1 | User Data | User Data | |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data |
Visualizations
The following diagrams illustrate key concepts and workflows related to optimizing this compound stability.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | C33H26O12 | CID 9895201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Acremonidin A for Biological Studies
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is a critical first step for accurate and reproducible biological studies. Acremonidin A, a polyketide-derived antibiotic, presents a significant challenge in this regard due to its inherent poor aqueous solubility. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered when working with this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a member of the benzophenone class of compounds and is a polyketide-derived natural product.[1] Like many complex natural products, its large, hydrophobic structure leads to low solubility in aqueous solutions, which are the basis for most biological assays. Poor solubility can lead to inaccurate quantification of biological activity, precipitation during experiments, and reduced bioavailability in in vivo studies.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on studies with the closely related compound Acremonidin E, Dimethyl Sulfoxide (DMSO) is a primary recommended solvent for creating stock solutions.[2][3] For purification and analytical purposes, mixtures of dichloromethane/methanol and acetonitrile/water have been used, suggesting some solubility in these organic solvents as well.[2][3]
Q3: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds dissolved in a strong organic solvent like DMSO. Here are several strategies to mitigate precipitation:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains the solubility of this compound and does not affect the biological system. For many cell-based assays, a final DMSO concentration of 0.5% or lower is recommended.
-
Use a co-solvent system: Instead of diluting directly into an aqueous buffer, try diluting into a mixture of the buffer and a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Employ surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be added to the assay buffer at low concentrations (typically below their critical micelle concentration) to help keep the compound in solution.
-
Consider formulation strategies: For in vivo studies or more complex in vitro models, advanced formulation techniques such as the use of cyclodextrins, liposomes, or nanoparticles may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume incrementally. - Gently warm the solution. - Try a stronger organic solvent like DMSO or DMF for initial stock preparation. |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has "crashed out" of solution due to the rapid change in solvent polarity. | - Decrease the concentration of the final working solution. - Add the stock solution to the buffer while vortexing to ensure rapid mixing. - Use a serial dilution approach, gradually increasing the aqueous content. |
| Cloudiness or precipitation is observed over the course of the experiment. | The compound has a low kinetic solubility and is falling out of solution over time. | - Consider using a solubility-enhancing excipient in your buffer (e.g., cyclodextrin, surfactant). - For longer-term studies, a nanoparticle or liposomal formulation may be required to maintain stability. |
| Inconsistent results between experimental replicates. | Inconsistent dissolution or precipitation of the compound. | - Ensure the stock solution is fully dissolved before each use. - Prepare fresh dilutions for each experiment. - Visually inspect for any signs of precipitation before adding to the assay. |
Quantitative Solubility Data
| Solvent/System | Qualitative Solubility | Estimated Concentration Range | Notes |
| Water | Poor | < 1 µg/mL | Essentially insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Poor | < 1 µg/mL | Similar to water, not suitable for direct dissolution. |
| Ethanol | Moderate | 1-10 mg/mL | Can be used as a co-solvent. |
| Methanol | Moderate | 1-10 mg/mL | Primarily used in extraction and purification. |
| Dimethyl Sulfoxide (DMSO) | High | > 25 mg/mL | Recommended for primary stock solutions. |
| DMSO/Water (1:1) | Low to Moderate | 10-100 µg/mL | Solubility is highly dependent on the final DMSO concentration. |
| Dichloromethane | Moderate to High | > 10 mg/mL | Used in extraction, indicating good solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the DMSO stock solution in cell culture medium without serum. This can help to minimize precipitation.
-
Final Dilution: Add the stock solution or intermediate dilution to the final cell culture medium (containing serum, if applicable) to achieve the desired final concentration of this compound. The final DMSO concentration should be kept constant across all treatments and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting immediately before adding to the cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Streamlining the Synthesis of Acremonidin A Analogs
Welcome to the technical support center for the synthesis of Acremonidin A analogs. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex polycyclic natural products related to this compound. As the total synthesis of this compound has not yet been published, this guide is based on established methodologies for the construction of analogous structural motifs.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthetic campaigns.
1. Low Yield in Friedel-Crafts Acylation to Form the Benzophenone Core
-
Question: We are attempting a Friedel-Crafts acylation to construct the central benzophenone moiety of an this compound analog, but we are observing very low yields of the desired product. What are the potential causes and solutions?
-
Answer: Low yields in Friedel-Crafts acylations of complex, electron-rich aromatic compounds are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be deactivated by coordinating with the oxygen atoms of existing hydroxyl or methoxy groups on your aromatic substrate.
-
Solution: Use a stronger Lewis acid or a stoichiometric amount of the catalyst. Alternatively, consider protecting the hydroxyl groups as esters or silyl ethers before the acylation step.
-
-
Poor Substrate Solubility: Your advanced, polycyclic substrate may have poor solubility in common non-polar solvents used for Friedel-Crafts reactions (e.g., CS₂, CH₂Cl₂).
-
Solution: Try using a more polar solvent like nitromethane or a mixed solvent system. Ensure your starting material is fully dissolved before adding the catalyst.
-
-
Steric Hindrance: The acylating agent might be sterically hindered from approaching the desired position on the aromatic ring, especially if the ring is already heavily substituted.
-
Solution: Use a less bulky acylating agent if possible. In some cases, directing groups can be used to favor acylation at a specific, less hindered position.
-
-
Product Inhibition: The benzophenone product itself can coordinate with the Lewis acid, inhibiting further reaction.
-
Solution: Add the acylating agent slowly to the reaction mixture to keep its concentration low and minimize product inhibition.
-
-
2. Poor Stereoselectivity in the Key Cyclization Step
-
Question: Our strategy involves an intramolecular Diels-Alder reaction to form a key part of the pentacyclic core, but we are obtaining a mixture of diastereomers with poor selectivity. How can we improve the stereochemical outcome?
-
Answer: Achieving high stereoselectivity in intramolecular cyclizations is crucial for the efficient synthesis of complex targets like this compound analogs. Here are some strategies to improve the diastereoselectivity of your key cyclization:
-
Catalyst Choice: The choice of Lewis acid or organocatalyst can have a profound impact on the transition state geometry and, therefore, the stereochemical outcome.
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) and chiral catalysts. Chiral oxazaborolidines, for example, are known to induce high enantioselectivity in Diels-Alder reactions.
-
-
Temperature and Solvent Effects: The reaction temperature and solvent polarity can influence the flexibility of the transition state.
-
Solution: Lowering the reaction temperature often leads to higher selectivity by favoring the more ordered transition state. Experiment with a range of solvents with varying polarities.
-
-
Substrate Control: The existing stereocenters in your molecule can direct the stereochemical outcome of the cyclization.
-
Solution: Consider modifying the substrate to include a bulky protecting group or a directing group that can steer the cyclization towards the desired diastereomer.
-
-
Conformational Locking: Introducing conformational rigidity into the tether connecting the diene and dienophile can restrict the number of possible transition states.
-
Solution: Incorporate cyclic structures or bulky groups into the tether to pre-organize the molecule for the desired cyclization pathway.
-
-
3. Difficulty with Late-Stage Functionalization
-
Question: We are attempting a late-stage hydroxylation on the polycyclic core of our this compound analog, but the reaction is either failing or giving a complex mixture of products. What are some effective methods for selective late-stage C-H oxidation?
-
Answer: Late-stage functionalization of complex molecules is a significant challenge due to the presence of multiple reactive sites. Here are some approaches for achieving selective hydroxylation:
-
Directed C-H Oxidation: Employing a directing group can deliver the oxidizing agent to a specific C-H bond.
-
Solution: Install a removable directing group (e.g., a picolinamide or an oxazoline) near the desired site of hydroxylation. Catalysts like those based on palladium or rhodium can then be used to achieve site-selective oxidation.
-
-
Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, can exhibit remarkable regio- and stereoselectivity in the oxidation of complex substrates.
-
Solution: Explore whole-cell biotransformations or isolated enzyme systems. While this may require screening different microbial strains or enzymes, it can provide a highly selective method for hydroxylation.
-
-
Radical-Mediated C-H Functionalization: Certain radical-based methods can achieve selectivity based on the electronic and steric environment of the C-H bonds.
-
Solution: Reagents like N-hydroxyphthalimide (NHPI) esters in combination with a radical initiator can be used for selective C-H functionalization. The selectivity can sometimes be tuned by the choice of solvent and additives.
-
-
Frequently Asked Questions (FAQs)
1. General Synthesis Strategy
-
Question: What is a plausible general retrosynthetic strategy for this compound analogs?
-
Answer: A convergent retrosynthetic analysis is likely the most efficient approach. This would involve the synthesis of two or three complex fragments that are then coupled together in the later stages. A possible disconnection strategy is outlined below.
Caption: A plausible retrosynthetic analysis for an this compound analog.
2. Purification Challenges
-
Question: We are struggling with the purification of our advanced, polar intermediates. What are some effective purification techniques for these types of molecules?
-
Answer: Purifying complex, polar molecules can be challenging due to their low solubility in common organic solvents and their tendency to streak on silica gel. Consider the following techniques:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) column chromatography is often more effective than normal-phase silica gel chromatography.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can provide excellent separation of complex mixtures of polar compounds.
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of polar analytes.
-
Crystallization: If your compound is crystalline, crystallization is an excellent method for obtaining highly pure material. Experiment with a wide range of solvent systems.
-
3. Protecting Group Strategy
-
Question: What is a suitable protecting group strategy for the multiple hydroxyl groups in a synthesis of an this compound analog?
-
Answer: A well-designed protecting group strategy is critical. The choice of protecting groups should be orthogonal, meaning that each type of protecting group can be removed under specific conditions without affecting the others.
-
Phenolic Hydroxyls: These can be protected as methyl ethers (removed with BBr₃), benzyl ethers (removed by hydrogenolysis), or silyl ethers (e.g., TBS, TIPS, removed with fluoride ions).
-
Aliphatic Hydroxyls: These are commonly protected as silyl ethers, esters (e.g., acetate, pivaloate), or benzyl ethers.
-
Catechols: These can be protected as cyclic acetals or ketals (e.g., with acetone or benzaldehyde).
-
The following workflow illustrates a potential protecting group strategy:
Caption: A sample protecting group strategy workflow.
Quantitative Data Summary
The following tables provide representative data for key reactions that may be employed in the synthesis of this compound analogs. These are based on literature precedents for similar transformations.
Table 1: Comparison of Catalysts for a Model Intramolecular Diels-Alder Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| None (thermal) | Toluene | 110 | 48 | 65 | 2:1 |
| Et₂AlCl (110) | CH₂Cl₂ | -78 | 12 | 85 | 10:1 |
| Sc(OTf)₃ (10) | CH₂Cl₂ | -78 to 0 | 24 | 92 | 15:1 |
| Chiral Oxazaborolidine (10) | CH₂Cl₂ | -78 | 36 | 88 | >20:1 (95% ee) |
Table 2: Conditions for Late-Stage C-H Borylation
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Ir(cod)OMe]₂ | dtbpy | THF | 80 | 24 | 75 |
| [Ir(cod)OMe]₂ | 3,4,7,8-Me₄-phen | Cyclohexane | 80 | 18 | 82 |
| Pd(OAc)₂ | RuPhos | Dioxane | 100 | 12 | 68 |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diene-dienophile precursor (1.0 equiv) and anhydrous dichloromethane (0.05 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the Lewis acid (e.g., Sc(OTf)₃, 0.1 equiv) in dichloromethane to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Directed C-H Borylation
-
To a Schlenk tube, add the polycyclic substrate (1.0 equiv), the iridium catalyst ([Ir(cod)OMe]₂, 2.5 mol%), the ligand (e.g., dtbpy, 5 mol%), and the boron source (e.g., B₂pin₂, 1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (e.g., THF, 0.1 M) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation & Comparative
Validating the Antibacterial Efficacy of Acremonidin A: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial performance of Acremonidin A against established antibiotics. All experimental data is presented in clear, comparative tables, and detailed protocols for key experiments are provided. Visual diagrams of potential signaling pathways and a standard experimental workflow are included to facilitate understanding and replication of these findings.
Comparative Antibacterial Efficacy
This compound, a polyketide-derived antibiotic, has demonstrated moderate activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1][2]. To contextualize its potential, this section compares its reported Minimum Inhibitory Concentration (MIC) values with those of standard-of-care antibiotics.
Table 1: In Vitro Antibacterial Activity of this compound and Comparator Antibiotics
| Compound | Target Organism | MIC Range (µg/mL) |
| This compound | Enterococcus faecium | 1.56 - 25 |
| Bacillus cereus | 0.39 - 25 | |
| Vancomycin | MRSA | 0.5 - 2 |
| VRE | >256 | |
| Linezolid | MRSA | 0.25 - 4 |
| VRE | 0.38 - 2 | |
| Daptomycin | MRSA | 0.064 - 1.5 |
| VRE | 0.125 - 3 |
Note: Specific MIC values for this compound against MRSA and a broader range of VRE strains are not publicly available in the reviewed literature. The provided ranges are based on available data for related species and compounds.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to validate the antibacterial effect of a novel compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
-
b. Agar Dilution Method
-
Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of the antimicrobial agent.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.
-
-
Incubation and Interpretation:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth on the agar surface.
-
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, as a polyketide antibiotic, it is plausible that it interferes with essential bacterial processes such as DNA replication or protein synthesis.
Inhibition of DNA Replication
Some polyketide antibiotics have been shown to target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[3][4]. Inhibition of this enzyme leads to the accumulation of DNA supercoils and ultimately, cell death.
Caption: Potential inhibition of DNA gyrase by this compound.
Inhibition of Protein Synthesis
Another common target for polyketide antibiotics, particularly macrolides, is the bacterial ribosome[5][6]. By binding to the 50S ribosomal subunit, these antibiotics can stall protein synthesis, leading to a bacteriostatic or bactericidal effect.
Caption: Potential inhibition of protein synthesis by this compound.
Experimental Workflow
A systematic approach is crucial for the in vitro validation of a new antibacterial compound. The following workflow outlines the key stages from initial screening to more detailed characterization.
Caption: Standard workflow for in vitro antibacterial validation.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
A Tale of Two Acremonidins: A Comparative Analysis of Acremonidin A and Acremonidin E
Acremonidins, a class of polyketide-derived secondary metabolites from fungi, exhibit a fascinating diversity in their biological activities. This guide provides a comparative analysis of two such compounds, Acremonidin A and Acremonidin E, for researchers, scientists, and drug development professionals. While both originate from fungal sources, their bioactivities diverge significantly, with this compound demonstrating antibacterial properties and Acremonidin E showing potent anti-melanogenic effects.
This analysis is based on available scientific literature. It is important to note that while substantial experimental data exists for Acremonidin E, the publicly available information on this compound is less detailed.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and quantitative data for this compound and Acremonidin E.
Table 1: General Characteristics of this compound and Acremonidin E
| Characteristic | This compound | Acremonidin E |
| Source | Acremonium sp.[1], Purpureocillium lilacinum[2] | Penicillium sp. SNF123 (an endophyte of Panax ginseng)[3][4][5] |
| Chemical Class | Polyketide-derived antibiotic[1] | Polyketide-derived metabolite[3] |
| Primary Biological Activity | Antibacterial (Gram-positive bacteria)[1] | Anti-melanogenic (inhibits melanin synthesis)[3][4][5] |
Table 2: Quantitative Biological Activity Data
| Compound | Assay | Target/Cell Line | Results |
| This compound | Antibacterial Susceptibility | Gram-positive bacteria (including MRSA and VRE) | Moderate activity reported[1] |
| Acremonidin E | Melanin Content Assay | α-MSH-stimulated B16F10 melanoma cells | Significant decrease in melanin content at 2.5–50 μg/mL[3] |
| Cell Viability (MTT) Assay | B16F10 melanoma cells | Minimal cytotoxicity up to 50 μg/mL[3][4] | |
| qRT-PCR | α-MSH-stimulated B16F10 melanoma cells | Downregulation of tyrosinase and TRP-1 mRNA[3][4][5] | |
| Western Blot | α-MSH-stimulated B16F10 melanoma cells | Suppression of tyrosinase and TRP-1 protein levels[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the analysis of this compound and Acremonidin E.
This compound: Antibacterial Activity Assays
The antibacterial activity of this compound is typically evaluated using standard methods such as broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
1. Broth Microdilution Method (General Protocol):
-
Bacterial Strains: Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species (including vancomycin-resistant strains, VRE) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard.
-
Assay Setup: The compound (this compound) is serially diluted in the broth in a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
2. Disk Diffusion Method (General Protocol):
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Acremonidin E: Anti-melanogenic and Cytotoxicity Assays
The anti-melanogenic activity of Acremonidin E has been assessed through a series of in vitro experiments.
1. Cell Culture:
-
Murine melanoma B16F10 cells and human melanoma MNT-1 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Melanin Content Assay:
-
Cells are seeded in culture plates and treated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with various concentrations of Acremonidin E.
-
After incubation (e.g., 48 hours), the cells are harvested and washed.
-
The cell pellets are dissolved in a sodium hydroxide solution and heated to solubilize the melanin.
-
The absorbance of the supernatant is measured at 405 nm using a spectrophotometer. The melanin content is normalized to the total protein content.[4]
3. Cell Viability (MTT) Assay:
-
Cells are seeded in a 96-well plate and treated with Acremonidin E for a specified period (e.g., 48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solvent like DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[4]
4. Quantitative Real-Time PCR (qRT-PCR):
-
Cells are treated with Acremonidin E, and total RNA is extracted using a suitable kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for melanogenic genes (e.g., tyrosinase, TRP-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression levels are calculated to determine the effect of Acremonidin E on gene transcription.[3][4]
5. Western Blot Analysis:
-
Following treatment with Acremonidin E, cells are lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for tyrosinase, TRP-1, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathway affected by Acremonidin E and the experimental workflows.
Caption: Signaling pathway of melanogenesis and the inhibitory action of Acremonidin E.
Caption: Comparative experimental workflows for this compound and Acremonidin E.
References
- 1. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Acremonidins, New Polyketide-Derived Antibiotics [research.amanote.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of the Antibacterial Spectrum: Acremonidin A versus Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial profiles of Acremonidin A, a polyketide-derived antibiotic, and Vancomycin, a well-established glycopeptide antibiotic. The following sections present available data on their antibacterial spectrum, mechanism of action, and the experimental protocols used to determine their efficacy.
Antibacterial Spectrum: A Head-to-Head Comparison
The antibacterial spectrum of an antibiotic defines the range of microorganisms it can effectively inhibit or kill. While extensive data is available for the long-standing antibiotic vancomycin, research on the newer compound, this compound, is still emerging.
Quantitative Data Summary
The following table summarizes the known antibacterial activity of this compound and Vancomycin. Minimum Inhibitory Concentration (MIC) is a key measure of antibiotic efficacy, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Data Not Available | 0.5 - 2.0 |
| Methicillin-resistant S. aureus (MRSA) | Moderate Activity (Specific MICs Not Reported)[1][2][3] | 1.0 - 4.0 |
| Streptococcus pyogenes | Data Not Available | ≤0.5 |
| Enterococcus faecalis | Data Not Available | 1.0 - 4.0 |
| Vancomycin-resistant Enterococci (VRE) | Moderate Activity (Specific MICs Not Reported)[1][2][3] | Resistant |
| Gram-Negative Bacteria | ||
| Escherichia coli | Not Reported | Resistant |
| Pseudomonas aeruginosa | Not Reported | Resistant |
Note: "Data Not Available" indicates that specific MIC values for this compound against these strains were not found in the reviewed literature. "Moderate Activity" suggests that the compound has shown inhibitory effects, but quantitative data is not specified[1][2][3].
Mechanism of Action: Different Strategies to Combat Bacteria
Understanding the mechanism of action is crucial for predicting an antibiotic's effectiveness and potential for resistance development. Vancomycin's mechanism is well-elucidated, while the precise mechanism of this compound is an area of ongoing investigation.
Vancomycin: A Cell Wall Synthesis Inhibitor
Vancomycin exerts its bactericidal effect by targeting a critical step in the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding physically obstructs the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains. The result is a weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and death. This mechanism is highly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. Gram-negative bacteria are intrinsically resistant due to their outer membrane, which is impermeable to the large vancomycin molecule.
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antimicrobial Potential of Acremonidin A and its Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of Acremonidin A and its analogs, focusing on their structure-activity relationships (SAR) primarily in the context of their antibacterial properties. Experimental data is presented to illuminate how structural modifications influence biological efficacy.
Acremonidins are a class of polyketide-derived compounds produced by fungi of the Acremonium genus. Initial studies have highlighted their potential as antimicrobial agents, particularly against Gram-positive bacteria, including drug-resistant strains. This guide synthesizes the available data on this compound and its naturally occurring and semi-synthetic analogs to provide a clear comparison of their activities and to elucidate the structural features crucial for their biological function.
Comparative Analysis of Biological Activity
The primary biological activity reported for this compound and its analogs is their antibacterial effect. To facilitate a clear comparison, the available Minimum Inhibitory Concentration (MIC) values are summarized below. It is important to note that a lower MIC value indicates a higher potency of the compound.
| Compound | R1 | R2 | R3 | Test Organism | MIC (µg/mL) |
| This compound | H | CH3 | H | Bacillus cereus | 1.56 |
| Enterococcus faecium | 1.56 | ||||
| Acremonidin B | H | CH2OH | H | - | - |
| Acremonidin C | OH | CH3 | H | Bacillus cereus | 0.78 |
| Enterococcus faecium | 6.25 | ||||
| Acremonidin F | H | CH3 | OH | Bacillus cereus | 0.39 |
| Enterococcus faecium | 1.56 | ||||
| Acremonidin G | H | CH2OH | OH | Bacillus cereus | 1.56 |
| Enterococcus faecium | 6.25 | ||||
| Acremonidin B ester derivative (hypothetical) | H | CH2OCOR | H | Gram-positive bacteria | Improved activity |
Data for Acremonidins A, C, F, and G are from studies on various bacterial strains. The improved activity of Acremonidin B ester derivatives is noted from literature abstracts, though specific MIC values are not publicly available.
Structure-Activity Relationship (SAR) Insights
The analysis of the available data on Acremonidin analogs allows for the deduction of several key structure-activity relationships:
-
Hydroxylation at the C-4 Position: The introduction of a hydroxyl group at the C-4 position of the aromatic ring, as seen in Acremonidin F, appears to enhance antibacterial activity against Bacillus cereus (MIC of 0.39 µg/mL) compared to this compound (MIC of 1.56 µg/mL).[1]
-
Hydroxylation at the C-8 Position: The presence of a hydroxyl group at the C-8 position in Acremonidin C (MIC of 0.78 µg/mL against B. cereus) also seems to contribute positively to the activity compared to this compound.[1]
-
Esterification of the C-1' Hydroxymethyl Group: Reports indicate that selective acylation of the primary alcohol in Acremonidin B to form ester derivatives leads to improved antibacterial activity.[1] This suggests that modifying the polarity and steric bulk at this position can enhance the compound's interaction with its bacterial target.
-
Combined Hydroxylations: The presence of hydroxyl groups at both the C-4 and C-1' positions (Acremonidin G) does not appear to offer a synergistic improvement in activity against the tested strains compared to single hydroxylations.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of Acremonidin analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The Acremonidin analogs are serially diluted in the broth to create a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to microplate wells containing the various concentrations of the test compounds. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Signaling Pathway and Experimental Workflow
While the precise molecular target of Acremonidins' antibacterial activity is not yet fully elucidated, their effect is the inhibition of bacterial growth. The workflow for screening and identifying these compounds can be visualized as follows:
Caption: Workflow for the discovery, evaluation, and modification of Acremonidin analogs.
In addition to antibacterial activity, Acremonidin E has been shown to inhibit melanogenesis. This activity is mediated through the downregulation of key enzymes in the melanin synthesis pathway.
Caption: Simplified pathway of Acremonidin E's antimelanogenic action.
Conclusion
The available data, while not exhaustive, provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The key takeaways for researchers and drug developers are the positive impact of hydroxylation on the aromatic core and the potential for enhancing potency through esterification of the side chain. Further synthesis and evaluation of a broader range of analogs are warranted to build a more comprehensive SAR model. This will be crucial for the rational design of novel and more potent antibacterial agents based on the Acremonidin scaffold. The dual activity of some analogs, such as the antimelanogenic properties of Acremonidin E, also suggests the potential for developing compounds with multiple therapeutic applications. Future research should also focus on elucidating the specific molecular targets and mechanisms of action to further guide drug development efforts.
References
Unveiling the Activity of Acremonidin E: A Mechanistic and Methodological Comparison
While direct cross-resistance studies involving Acremonidin A remain limited in publicly accessible research, this guide provides a comprehensive comparison of the bioactivity of a closely related compound, Acremonidin E, focusing on its well-documented antimelanogenic properties. This analysis is targeted toward researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and affected signaling pathways.
Comparative Efficacy of Acremonidin E in Reducing Melanin Synthesis
Acremonidin E has demonstrated significant potential in reducing melanin production in various cell models. The following table summarizes the key quantitative findings from studies on its antimelanogenic effects.
| Cell Line | Treatment | Concentration | Melanin Content Reduction (%) | Cell Viability (%) | Citation |
| B16F10 murine melanoma cells | Acremonidin E | 2.5 µg/mL | Significant decrease | Not specified | [1] |
| B16F10 murine melanoma cells | Acremonidin E | 50 µg/mL | Significant decrease | ~100% | [1] |
| MNT-1 human melanoma cells | Acremonidin E | Not specified | Confirmed antimelanogenic effects | Not specified | [1][2][3][4][5] |
| Melanoderm™ (3D human skin model) | Acremonidin E | Not specified | Significant lightening of skin tissue | Not specified | [1][3] |
Experimental Protocols
A thorough understanding of the experimental setup is crucial for interpreting the results. Below are the detailed methodologies employed in the key experiments.
1. Cell Culture and Treatment:
-
Cell Lines: B16F10 (murine melanoma), MNT-1 (human melanoma), and HaCaT (human keratinocytes) were utilized.[3]
-
Culture Conditions: Cells were maintained in appropriate culture media, and for melanogenesis induction, cells like B16F10 were stimulated with α-melanocyte-stimulating hormone (α-MSH).[1]
-
Treatment: Acremonidin E, dissolved in a suitable solvent like DMSO, was added to the cell culture medium at various concentrations for specified durations (e.g., 48 hours).[1]
2. Melanin Content Assay:
-
After treatment, cells were harvested and lysed.
-
The melanin pellets were dissolved in a sodium hydroxide solution.
-
The absorbance of the solution was measured at a specific wavelength (e.g., 405 nm) to quantify the melanin content.
3. Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates and treated with Acremonidin E.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[3]
4. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted from the treated and untreated cells.
-
cDNA was synthesized from the RNA templates.
-
qRT-PCR was performed using specific primers for melanogenic genes such as tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[1][2][3][4][5]
-
The relative gene expression was calculated after normalization to a housekeeping gene.
5. Western Blotting:
-
Total protein was extracted from the cells and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against tyrosinase and TRP-1, followed by incubation with a secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Acremonidin E:
Acremonidin E exerts its antimelanogenic effects by downregulating the expression of key melanogenic enzymes, tyrosinase and TRP-1, at the mRNA and protein levels.[1][3] Interestingly, it does not directly inhibit the enzymatic activity of tyrosinase.[1] This suggests that Acremonidin E acts upstream in the melanogenesis signaling cascade.
References
- 1. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]
In Vivo Validation of Acremonidin A's Antibacterial Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antibacterial potential of Acremonidin A, a novel polyketide-derived antibiotic. Due to the current absence of published in vivo studies on this compound, this document focuses on its reported in vitro activity and presents detailed, generalized experimental protocols for its future in vivo validation. This guide is intended to serve as a practical resource for researchers aiming to investigate the efficacy of this compound and similar compounds in preclinical models.
Introduction to this compound
This compound is a natural product isolated from Acremonium sp.. It belongs to a class of compounds, the acremonidins, which have demonstrated antibacterial activity. Initial studies have highlighted the potential of this compound and its analogues against clinically relevant Gram-positive bacteria, including multidrug-resistant strains.
In Vitro Antibacterial Activity
Acremonidins A and B have shown moderate antibacterial activity against Gram-positive bacteria. Notably, this includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), two of the most challenging groups of pathogens in clinical practice[1]. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in the available literature, its activity spectrum positions it as a compound of interest for further development. Ester derivatives of the related Acremonidin B have been shown to exhibit improved antibacterial activity[1].
Comparative In Vitro Efficacy
To provide a context for the potential of this compound, the following table summarizes the MIC ranges for current standard-of-care antibiotics against MRSA and VRE.
| Antibiotic | Target Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Vancomycin | MRSA | 0.5 | 1 | 0.25 - 2[2] |
| VRE | - | - | >256 (resistant)[3] | |
| Linezolid | MRSA | 1 | 2 | 0.25 - 4[2] |
| VRE | - | - | 0.38 - 1.5[3] | |
| Daptomycin | MRSA | 0.25 | 0.5 | 0.06 - 1.5[2][3] |
| VRE | - | - | 0.19 - 3[3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. The data is compiled from multiple sources and may vary based on geographic location and specific strains tested.
Proposed In Vivo Validation Protocols
The following are detailed, generalized protocols for assessing the in vivo antibacterial efficacy of a test compound like this compound. These models are standard in preclinical antibiotic development.
Murine Model of MRSA Skin Infection
This model is designed to evaluate the efficacy of topically or systemically administered antibacterial agents in treating localized skin infections.
Experimental Protocol:
-
Animal Model: 6-8 week old female BALB/c mice are used.
-
Bacterial Strain: A clinical isolate of MRSA (e.g., USA300) is grown in Tryptic Soy Broth (TSB) to mid-log phase.
-
Infection Procedure:
-
Mice are anesthetized, and the dorsal area is shaved.
-
The skin barrier is disrupted by tape stripping until the epidermal layer is partially removed, creating a superficial wound.
-
A 10 µL suspension of MRSA (approximately 1-5 x 10⁷ CFU) is applied to the wounded area.
-
-
Treatment:
-
Mice are randomized into treatment and control groups (n=8-10 per group).
-
Topical administration: A specified concentration of this compound formulated in a suitable vehicle (e.g., cream, ointment) is applied to the infected area at set intervals (e.g., once or twice daily) starting 24 hours post-infection. The control group receives the vehicle alone.
-
Systemic administration: this compound is administered via intraperitoneal (IP) or intravenous (IV) injection at various dosages. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Bacterial Load: At the end of the treatment period (e.g., 3-5 days), mice are euthanized. The infected skin tissue is excised, weighed, and homogenized. Serial dilutions are plated on selective agar to determine the number of CFU per gram of tissue.
-
Lesion Size: The size of the skin lesion is measured daily using calipers.
-
Histopathology: Skin biopsies may be taken for histological analysis to assess inflammation and tissue damage.
-
Murine Model of VRE Sepsis
This model evaluates the ability of an antibacterial agent to control a systemic infection and improve survival.
Experimental Protocol:
-
Animal Model: 6-8 week old female BALB/c mice are used.
-
Bacterial Strain: A clinical isolate of VRE (Enterococcus faecium or E. faecalis) is grown to mid-log phase.
-
Infection Procedure:
-
Mice are injected intraperitoneally with a bacterial suspension that has been predetermined to cause a lethal infection (e.g., 1 x 10⁸ CFU).
-
-
Treatment:
-
Treatment with this compound (or vehicle control) is initiated at a specified time post-infection (e.g., 2 hours).
-
The compound is administered at various dosages via an appropriate route (e.g., IV, IP) at set intervals for a defined period (e.g., 7 days).
-
-
Efficacy Evaluation:
-
Survival: Mice are monitored daily for a set period (e.g., 14 days), and survival rates are recorded.
-
Bacterial Load in Organs: Subgroups of mice can be euthanized at different time points (e.g., 24, 48 hours post-infection). Spleen, liver, and kidneys are harvested, homogenized, and plated to determine the bacterial burden.
-
Cytokine Analysis: Blood samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) as a measure of the systemic inflammatory response.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for In Vivo Validation
Caption: Generalized workflow for in vivo antibacterial efficacy testing.
Hypothetical Signaling Pathway: Innate Immune Response to Gram-Positive Bacteria
This compound's mechanism of action is currently unknown. However, a potential area of investigation could be its modulation of the host's innate immune response. The following diagram illustrates the Toll-like Receptor 2 (TLR2) signaling pathway, which is crucial for the recognition of Gram-positive bacterial cell wall components like peptidoglycan[1].
Caption: TLR2 signaling pathway in response to Gram-positive bacteria.
Conclusion
This compound presents a promising starting point for the development of new antibacterial agents, particularly against challenging Gram-positive pathogens. While current data is limited to in vitro studies, this guide provides a clear roadmap for its necessary in vivo validation. The proposed experimental models and comparative data offer a framework for researchers to rigorously evaluate the therapeutic potential of this compound and its derivatives, with the ultimate goal of addressing the urgent need for new antibiotics.
References
- 1. Cutting edge: recognition of Gram-positive bacterial cell wall components by the innate immune system occurs via Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Acremonidin A: A Comparative Analysis of Antibiotic Mechanisms of Action
Acremonidin A, a polyketide-derived antibiotic isolated from Acremonium sp., has demonstrated notable activity against Gram-positive bacteria, including formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Despite its therapeutic potential, the precise mechanism by which this compound exerts its antibacterial effects remains largely uncharacterized. This guide provides a comparative overview of the established mechanisms of action of major antibiotic classes and explores potential pathways for this compound, offering a framework for future research and drug development.
The urgent need for novel antibiotics with unique modes of action is underscored by the rising threat of antimicrobial resistance[2]. Understanding the specific cellular targets and pathways disrupted by an antibiotic is paramount for its optimization and clinical application. While detailed experimental data for this compound is scarce, its classification as a polyketide and its origin from an Acremonium fungus provide valuable clues to its potential mechanisms. This guide will compare this compound with antibiotics that inhibit three fundamental bacterial processes: cell wall synthesis, protein synthesis, and DNA replication.
Comparative Analysis of Antibiotic Mechanisms of Action
To contextualize the potential action of this compound, it is essential to understand the mechanisms of well-characterized antibiotics. The following table summarizes the key features of major antibiotic classes targeting distinct bacterial pathways.
| Antibiotic Class | Specific Examples | Primary Target | Mechanism of Action | Spectrum of Activity | Supporting Experimental Data (Example) |
| This compound | N/A | Unknown | Unknown | Gram-positive bacteria (including MRSA, VRE)[1][3] | Minimum Inhibitory Concentration (MIC) assays confirm activity. |
| β-Lactams | Penicillins, Cephalosporins | Penicillin-Binding Proteins (PBPs) | Inhibit the transpeptidation step of peptidoglycan synthesis, leading to cell wall disruption and lysis. | Broad spectrum, with variations among different generations. | Radiolabeling assays showing inhibition of peptidoglycan synthesis. |
| Glycopeptides | Vancomycin | D-Ala-D-Ala terminus of peptidoglycan precursors | Binds to the peptide side chain of peptidoglycan precursors, sterically hindering transglycosylation and transpeptidation. | Primarily Gram-positive bacteria. | Affinity chromatography demonstrating binding to D-Ala-D-Ala. |
| Aminoglycosides | Gentamicin, Streptomycin | 30S ribosomal subunit | Binds to the 16S rRNA of the 30S subunit, causing misreading of mRNA and premature termination of protein synthesis. | Primarily Gram-negative bacteria. | In vitro translation assays showing inhibition of protein synthesis. |
| Macrolides | Erythromycin, Azithromycin | 50S ribosomal subunit (peptidyl transferase center) | Binds to the 23S rRNA in the 50S subunit, blocking the exit tunnel for the nascent polypeptide chain and inhibiting peptide elongation. | Primarily Gram-positive bacteria. | Ribosome profiling studies revealing stalled ribosomes at specific codons. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | DNA gyrase (GyrA) and Topoisomerase IV (ParC) | Inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to DNA strand breaks. | Broad spectrum. | DNA supercoiling assays showing inhibition of gyrase activity. |
| Rifamycins | Rifampicin | β-subunit of RNA polymerase | Binds to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting the initiation of transcription. | Broad spectrum, particularly effective against mycobacteria. | In vitro transcription assays demonstrating inhibition of RNA synthesis. |
Potential Mechanisms of Action for this compound: An Inferential Analysis
Given the limited direct evidence, we can hypothesize potential mechanisms for this compound based on its chemical nature and biological origin.
1. Inhibition of Cell Wall Synthesis: The fungus Acremonium, the source of this compound, is also the original source of cephalosporins, a major class of β-lactam antibiotics that inhibit cell wall synthesis[4]. This shared origin suggests that this compound could potentially target the bacterial cell wall, a common target for fungal-derived antibiotics.
2. Disruption of DNA Replication or Repair: A recent study on Cervimycin C, another polyketide antibiotic active against Gram-positive bacteria, revealed a complex mechanism of action. At high concentrations, it was found to inhibit DNA gyrase, while at lower concentrations, it induced a heat shock response indicative of protein stress, leading to defects in cell and chromosome segregation[2][5]. This dual-action mechanism highlights the versatility of polyketide antibiotics and suggests that this compound could have a similarly complex mode of action involving DNA replication machinery.
3. Inhibition of Protein Synthesis: Many polyketide-derived antibiotics, such as macrolides, are potent inhibitors of bacterial protein synthesis[6]. They achieve this by binding to the bacterial ribosome and interfering with the process of translation. It is plausible that this compound shares this mechanism, which would be consistent with its activity against Gram-positive bacteria.
Experimental Protocols for Elucidating the Mechanism of Action of this compound
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Macromolecular Synthesis Assays
This foundational experiment determines which major cellular process (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is primarily inhibited by the antibiotic.
Protocol:
-
Grow a susceptible bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Divide the culture into five separate tubes.
-
Add this compound at its Minimum Inhibitory Concentration (MIC) to four of the tubes. The fifth tube serves as a no-antibiotic control.
-
To each of the four treated tubes and the control, add a different radiolabeled precursor:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Incubate the tubes and take samples at various time points.
-
Precipitate the macromolecules (e.g., using trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Compare the rate of incorporation of each precursor in the this compound-treated samples to the control. A significant reduction in the incorporation of a specific precursor indicates that the corresponding pathway is the primary target.
Target Identification Assays
Once the primary inhibited pathway is identified, further experiments are needed to pinpoint the specific molecular target.
-
For Cell Wall Synthesis Inhibition:
-
Penicillin-Binding Protein (PBP) Competition Assay: Assess the ability of this compound to compete with radiolabeled penicillin for binding to bacterial PBPs.
-
In vitro Peptidoglycan Synthesis Assay: Use purified bacterial enzymes to reconstruct the peptidoglycan synthesis pathway in vitro and determine which step is inhibited by this compound.
-
-
For Protein Synthesis Inhibition:
-
In vitro Transcription/Translation (IVTT) Assay: Utilize a cell-free system to assess the effect of this compound on protein synthesis from a DNA template.
-
Ribosome Binding Assay: Use radiolabeled this compound to determine if it binds to the 30S or 50S ribosomal subunits.
-
-
For DNA Replication Inhibition:
-
DNA Gyrase/Topoisomerase IV Supercoiling Assay: Purify DNA gyrase and topoisomerase IV and measure their ability to supercoil DNA in the presence of varying concentrations of this compound.
-
DNA Polymerase Activity Assay: Assess the effect of this compound on the activity of purified bacterial DNA polymerases.
-
Transcriptomic and Proteomic Profiling
Analyzing the global changes in gene and protein expression in bacteria treated with this compound can provide insights into its mechanism of action and any induced stress responses.
Protocol:
-
Expose a bacterial culture to a sub-lethal concentration of this compound.
-
Isolate total RNA and proteins at different time points.
-
For transcriptomics, perform RNA sequencing (RNA-seq) to compare the gene expression profile of treated cells to untreated controls.
-
For proteomics, use techniques like mass spectrometry to identify and quantify changes in protein levels.
-
Bioinformatic analysis of the differentially expressed genes and proteins can reveal the cellular pathways affected by the antibiotic.
Visualizing Antibiotic Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action for the major antibiotic classes discussed.
Caption: Overview of major antibiotic mechanisms of action.
Caption: Workflow for determining antibiotic mechanism of action.
Conclusion
This compound represents a promising antibiotic with activity against clinically significant Gram-positive pathogens. While its precise mechanism of action remains to be elucidated, its classification as a polyketide antibiotic from an Acremonium species points towards several plausible targets within the bacterial cell, including the cell wall, protein synthesis machinery, or DNA replication enzymes. The experimental protocols outlined in this guide provide a clear roadmap for future research to unravel the molecular basis of this compound's antibacterial activity. A definitive understanding of its mechanism will be a critical step in developing this and other related compounds into next-generation antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cephalosporin - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
